molecular formula C24H26N6O3 B609946 PF-04979064 CAS No. 1220699-06-8

PF-04979064

カタログ番号: B609946
CAS番号: 1220699-06-8
分子量: 446.5 g/mol
InChIキー: GACQNUHFDBEIQH-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-04979064 is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . It was developed through structure-based drug design and functions by targeting the key kinases in the PI3K/AKT/mTOR signaling pathway, a frequently deregulated pathway in human cancers that drives cell growth, proliferation, and survival . Preclinical studies establish its strong research value in oncology. In models of gastric cancer, this compound significantly inhibits cancer cell proliferation, migration, and promotes apoptosis . Its ability to block the PI3K/AKT/mTOR pathway was confirmed via Western blot analysis, establishing its direct mechanism of action . A key finding is that this compound can markedly increase the sensitivity of gastric cancer cells to the first-line clinical drug 5-fluorouracil (5-FU), suggesting a promising role for this compound in research focused on overcoming chemotherapy resistance . RNA sequencing data further shows that treatment with this compound results in substantial alterations in gene expression profiles, providing a foundation for further investigation into its multifaceted effects on cancer cells . This combination of pathway inhibition and chemosensitization makes this compound a compelling tool compound for researching novel anti-cancer strategies, particularly for investigating combination therapies for resistant cancers.

特性

IUPAC Name

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACQNUHFDBEIQH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220699-06-8
Record name PF-04979064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1220699-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-04979064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor PF-04979064: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical signaling pathway, this compound effectively disrupts downstream cellular processes integral to tumor cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its development through structure-based drug design, its in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome the feedback loops that can limit the efficacy of single-agent therapies. This compound was developed as a structurally distinct alternative to other PI3K/mTOR inhibitors, with an optimized pharmacological profile.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its primary mechanism involves binding to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their respective substrates and blocking downstream signaling.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.

This compound's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this pathway. By inhibiting PI3K, it prevents the production of PIP3, thereby inhibiting the activation of AKT. Simultaneously, its direct inhibition of mTORC1 and mTORC2 further downstream ensures a more complete shutdown of the pathway, mitigating potential resistance mechanisms.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data

The potency of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Kinase Inhibition
TargetKi (nM)
PI3Kα0.13
PI3Kγ0.111
PI3Kδ0.122
mTOR1.42
Table 1: In vitro kinase inhibition constants (Ki) for this compound.
In Vivo Pharmacokinetics (Rat)
ParameterValue
Vdss (L/kg)5.23
Cl (mL/min/kg)19.3
t1/2 (h)1.85
F (%)61
Table 2: In vivo pharmacokinetic parameters of this compound in rats.

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the mechanism of action of this compound.

PI3K and mTOR Kinase Assays

Objective: To determine the in vitro inhibitory potency of this compound against PI3K and mTOR kinases.

Methodology:

  • Enzyme Source: Recombinant human PI3K isoforms (α, γ, δ) and mTOR kinase domain.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP.

  • Protocol Outline (TR-FRET):

    • Kinase, a biotinylated PIP2 substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and a europium-labeled anti-phospho-PIP3 antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

    • IC₅₀ values are calculated from the dose-response curves. Ki values are then determined using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - Kinase (PI3K or mTOR) - Biotinylated PIP2 - this compound (various conc.) Start->Prepare Initiate Initiate reaction with ATP Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Add detection reagents: - Eu-anti-pPIP3 Ab - SA-APC Stop->Detect Measure Measure TR-FRET signal Detect->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Figure 2: General workflow for a TR-FRET-based kinase inhibition assay.
Cell-Based Assays in Gastric Cancer

Objective: To evaluate the effect of this compound on cell proliferation and apoptosis in human gastric cancer cell lines.[1]

Cell Lines:

  • AGS (human gastric adenocarcinoma)

  • HGC-27 (undifferentiated gastric carcinoma)

4.2.1. Cell Proliferation Assay (CCK-8)

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are treated with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

  • Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

  • The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2.2. Apoptosis Assay (Flow Cytometry)

Methodology:

  • Cells are treated with this compound as described above.

  • Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

Objective: To assess the inhibition of the PI3K/AKT/mTOR signaling pathway in treated cells.

Methodology:

  • Gastric cancer cells are treated with this compound for a specified period.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, phospho-S6K, total S6K).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start Treat Treat cells with This compound Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse Separate SDS-PAGE Lyse->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analyze Analyze Protein Expression Detect->Analyze End End Analyze->End

Figure 3: Standard workflow for Western blot analysis.

Conclusion

This compound is a highly potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of action. Its ability to effectively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through rigorous in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of dual-target inhibitors like this compound holds significant promise for the development of more effective cancer therapies.

References

An In-depth Technical Guide to PF-04979064: A Potent PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a highly potent and selective, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed through a strategic integration of structure-based drug design and optimization of physicochemical properties, this compound has emerged as a significant tool for investigating the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, along with detailed experimental protocols and workflow diagrams to facilitate its application in preclinical research.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one.[3] Its chemical structure is characterized by a tricyclic imidazo[1][2]naphthyridine core.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one[3]
Molecular Formula C₂₄H₂₆N₆O₃[1][3]
Molecular Weight 446.5 g/mol [1][3]
CAS Number 1220699-06-8[1][3]
Canonical SMILES O=C(N1C2CCN(C(--INVALID-LINK--C)=O)CC2)N(C)C3=C1C4=NC(C5=CC=C(C)N=C5)=CC=C4N=C3[1]
Appearance Light-yellow to Off-white solid[3]
Solubility Soluble in DMSO (e.g., 11 mg/mL)[1]
Storage Store at -20°C for long-term storage.[1][3]

Pharmacological Properties

This compound functions as a potent dual inhibitor of PI3K and mTOR kinases, key components of a signaling pathway crucial for cell growth, proliferation, and survival.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and survival. By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade at two critical junctures.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth, Proliferation, Survival Downstream->CellGrowth Leads to PF04979064_PI3K This compound PF04979064_PI3K->PI3K Inhibits PF04979064_mTOR This compound PF04979064_mTOR->mTORC1 Inhibits PF04979064_mTOR->mTORC2 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
In Vitro Potency

This compound demonstrates high potency against Class I PI3K isoforms and mTOR, as summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

TargetKᵢ (nM)Reference
PI3Kα 0.13[1]
PI3Kγ 0.111[1]
PI3Kδ 0.122[1]
mTOR 1.42[1]
In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated that this compound possesses a robust profile suitable for in vivo investigations.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Volume of Distribution (Vdss) 5.23 L/kg[1]
Clearance (Cl) 19.3 mL/min/kg[1]
Half-life (T₁/₂) 1.85 h[1]
Oral Bioavailability (F%) 61%[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and application of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the tricyclic imidazo[1][2]naphthyridine core and subsequent functionalization. A general synthetic route has been described by Cheng et al. in ACS Medicinal Chemistry Letters (2012). For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, researchers are directed to the supporting information of the original publication.

In Vitro Kinase Inhibition Assays

This protocol outlines a method for determining the in vitro potency of this compound against PI3Kα using a commercially available luminescent assay that measures ADP production.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Prepare a solution of recombinant human PI3Kα enzyme in kinase dilution buffer.

    • Prepare the lipid substrate solution (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂) in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a 384-well plate.

    • Add the PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding the lipid substrate and ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of mTOR by this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of this compound in the appropriate kinase buffer.

    • Prepare a solution of recombinant human mTOR enzyme.

    • Prepare a solution of the fluorescently labeled substrate and a terbium-labeled anti-phospho-substrate antibody.

    • Prepare the ATP solution.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a low-volume 384-well plate.

    • Add the mTOR enzyme solution to each well.

    • Initiate the reaction by adding the substrate and ATP solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody and incubate to allow for antibody binding.

  • Data Analysis:

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assay: Inhibition of AKT Phosphorylation

This protocol details a western blot-based method to assess the ability of this compound to inhibit AKT phosphorylation in a cellular context. The BT20 breast cancer cell line, which has a PIK3CA mutation, is a suitable model.

  • Cell Culture and Treatment:

    • Culture BT20 cells in the recommended growth medium until they reach 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT at Ser473 (p-AKT S473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total AKT as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-AKT and total AKT.

    • Normalize the p-AKT signal to the total AKT signal for each sample.

    • Determine the concentration-dependent inhibition of AKT phosphorylation by this compound.

In Vivo Rat Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.

  • Animal Dosing:

    • House male Sprague-Dawley rats under standard conditions with ad libitum access to food and water.

    • For intravenous (IV) administration, formulate this compound in a suitable vehicle (e.g., a solution in DMSO, further diluted with saline). Administer a single bolus dose via the tail vein.

    • For oral (PO) administration, formulate this compound in an appropriate vehicle (e.g., a suspension in 0.5% methylcellulose). Administer a single dose by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. This typically involves:

      • Protein precipitation or liquid-liquid extraction of the plasma samples.

      • Chromatographic separation on a C18 column with a suitable mobile phase gradient.

      • Detection using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, Cl, Vdss, T₁/₂) using non-compartmental analysis software.

Experimental Workflows

Visualizing the workflow of drug discovery and experimental procedures can aid in understanding the logical progression of research.

Drug_Discovery_Workflow cluster_discovery Drug Discovery and Preclinical Development Lead_ID Lead Identification (Tricyclic Imidazo[1,5]naphthyridine) SBDD Structure-Based Drug Design (SBDD) and Physicochemical Property Optimization Lead_ID->SBDD Synthesis Chemical Synthesis of Analogs SBDD->Synthesis In_Vitro_Screening In Vitro Screening: - PI3K/mTOR Kinase Assays - Cellular p-AKT Assay Synthesis->In_Vitro_Screening ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) In_Vitro_Screening->ADME Potent Compounds ADME->SBDD Feedback for Optimization In_Vivo_PK In Vivo Pharmacokinetics (Rat) ADME->In_Vivo_PK Promising Compounds Candidate_Selection Candidate Selection: This compound In_Vivo_PK->Candidate_Selection Favorable Profile Western_Blot_Workflow cluster_workflow Western Blot for p-AKT Inhibition Cell_Culture Cell Culture (BT20) and Serum Starvation Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Growth Factor Stimulation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

PF-04979064 (CAS Number: 1220699-06-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Developed through structure-based drug design, this small molecule has demonstrated significant potential in preclinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] this compound emerged from a lead optimization program as a potent and selective ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, this compound can overcome feedback loops that often limit the efficacy of single-target agents.[1] This document serves as a technical resource for researchers, providing detailed information on the properties and evaluation of this compound.

Physicochemical Properties

This compound is a tricyclic imidazo[3][5]naphthyridine derivative with the following properties:

PropertyValueReference
CAS Number 1220699-06-8[1][6]
Molecular Formula C₂₄H₂₆N₆O₃[1][5]
Molecular Weight 446.51 g/mol [1][5]
IUPAC Name 1-{1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl}-3-methyl-8-(6-methylpyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c][3][5]naphthyridin-2-one[5]
Appearance Solid powder[1]
Solubility Soluble in DMSO[7]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the kinase domains of class I PI3K isoforms (α, γ, δ) and mTOR.[1][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream signaling proteins, including AKT. By also inhibiting mTOR, a downstream effector of AKT, this compound provides a more complete blockade of the PI3K/AKT/mTOR pathway. This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[1]

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Pharmacology

Kinase Inhibition

This compound demonstrates potent inhibition of class I PI3K isoforms and mTOR.

TargetKᵢ (nM)Reference
PI3Kα 0.13[6]
PI3Kγ 0.111[6]
PI3Kδ 0.122[6]
mTOR 1.42[6]
Cellular Activity

The inhibitory activity of this compound on the PI3K/AKT/mTOR pathway has been confirmed in cellular assays.

AssayCell LineIC₅₀ (nM)Reference
p-Akt (S473) Inhibition BT-20 (Breast Cancer)9.1[5]

In Vivo Pharmacology

The anti-tumor efficacy of this compound has been evaluated in a glioblastoma xenograft model.

Animal ModelCell LineDoseTumor Growth InhibitionReference
Mouse Xenograft U87MG (Glioblastoma)40 mg/kg88%[5]
Pharmacokinetics

Pharmacokinetic properties of this compound have been determined in rats.

ParameterValueReference
Volume of Distribution (Vdss) 5.23 L/kg[6]
Clearance (Cl) 19.3 mL/min/kg[6]
Half-life (T₁/₂) 1.85 h[6]
Oral Bioavailability (F%) 61%[6]

Experimental Protocols

Synthesis of this compound

A general synthetic route for this compound is described, starting from readily available materials.[3]

Synthesis_Workflow Start Starting Material (2) Step1 Reaction with 2-(ethoxymethylene)-malonate Start->Step1 Step2 Cyclization in phenyl ether Step1->Step2 Step3 Chlorination with POCl₃ Step2->Step3 Step4 Suzuki Coupling Step3->Step4 Step5 Amine Addition Step4->Step5 Step6 Ester Hydrolysis Step5->Step6 Step7 Curtius Rearrangement & Intramolecular Cyclization Step6->Step7 Step8 Methylation Step7->Step8 FinalProduct This compound (18) Step8->FinalProduct Western_Blot_Workflow CellCulture Cell Culture (BT-20) Treatment Treatment with This compound CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-Akt, Total Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (IC₅₀ determination) Detection->Analysis

References

PF-04979064: A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064, also known as gedatolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] As central regulators of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers, dual inhibition by this compound presents a compelling therapeutic strategy.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[6][8] Aberrant activation of this pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[7] this compound (gedatolisib) is a small molecule that acts as an ATP-competitive inhibitor of all Class I PI3K isoforms and mTOR.[5][9] By simultaneously blocking both PI3K and mTOR, this compound can effectively shut down the signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[5][9]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the kinase domains of PI3K and mTOR, thereby inhibiting their catalytic activity.[10] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway, resulting in the inhibition of downstream signaling involved in tumor cell proliferation, survival, and metabolism.[5][10] The simultaneous inhibition of both PI3K and mTOR is believed to be more effective than targeting either kinase alone, as it can prevent the paradoxical activation of PI3K that can occur with mTOR inhibition.[9][11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches to characterize this compound, the following diagrams are provided.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth PF04979064 This compound PF04979064->PI3K inhibits PF04979064->mTORC1 inhibits PF04979064->mTORC2 inhibits

Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Interpretation KinaseAssay Biochemical Kinase Assay (IC50 Determination) Potency Target Potency & Selectivity KinaseAssay->Potency CellPro Cell Proliferation Assay (e.g., MTT, WST-1) Efficacy Cellular & In Vivo Efficacy CellPro->Efficacy WB Western Blot Analysis (p-AKT, p-S6K) WB->Efficacy PK Pharmacokinetic Studies (Rodent Models) PKPD PK/PD Correlation PK->PKPD Xenograft Tumor Xenograft Model (Efficacy Studies) Xenograft->Efficacy Efficacy->PKPD

References

PF-04979064 In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR cascade represents a key target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, thereby disrupting downstream signaling involved in tumor cell proliferation, survival, and metabolism.[3] This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of this compound, including detailed experimental protocols and quantitative data.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against various kinases is summarized in the table below. The data highlights the compound's high affinity for Class I PI3K isoforms and mTOR.

Target KinaseInhibition Constant (Ki)
PI3Kα0.13 nM
PI3Kγ0.111 nM
PI3Kδ0.122 nM
mTOR1.42 nM

Data sourced from multiple independent in vitro biochemical assays.[1][2]

Furthermore, the selectivity of this compound has been demonstrated in broader kinase screening panels. When tested at a concentration of 1 µM, this compound exhibited less than 25% inhibition against a panel of 36 other kinases, underscoring its specificity for the PI3K/mTOR pathway.[1]

Signaling Pathway

This compound targets the core of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream2 Survival AKT->Downstream2 Downstream1 Cell Growth, Proliferation mTORC1->Downstream1 mTORC2 mTORC2 mTORC2->AKT PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are representative methodologies for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against PI3K and mTOR. These are based on widely used commercial assay platforms such as the ADP-Glo™ Kinase Assay.

In Vitro PI3K Kinase Assay (Adapted from ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • This compound (or other test compounds)

  • PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay (Adapted from TR-FRET Protocol)

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by mTOR.

Materials:

  • Recombinant human mTOR kinase domain

  • This compound (or other test compounds)

  • mTOR Substrate (e.g., a GFP-fused, unphosphorylated peptide derived from a known mTOR substrate like 4E-BP1)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • Terbium-labeled anti-phospho-substrate antibody

  • 384-well low-volume black assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • Add 2 µL of diluted this compound or vehicle to the wells.

    • Add 4 µL of a solution containing the mTOR enzyme and the GFP-fused substrate in Kinase Assay Buffer.

    • Initiate the reaction by adding 4 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and stop the reaction).

  • Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).

  • Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound is depicted below.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of this compound Start->Prep_Compound Dispense_Compound Dispense Compound/Vehicle into Assay Plate Prep_Compound->Dispense_Compound Add_Kinase_Mix Add Kinase/Substrate Mix to Plate Dispense_Compound->Add_Kinase_Mix Prep_Kinase_Mix Prepare Kinase/Substrate Master Mix Prep_Kinase_Mix->Add_Kinase_Mix Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Mix->Initiate_Reaction Incubate Incubate at Room Temp Initiate_Reaction->Incubate Stop_Detect Stop Reaction & Add Detection Reagents Incubate->Stop_Detect Read_Plate Read Plate (Luminescence/TR-FRET) Stop_Detect->Read_Plate Analyze Analyze Data & Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

References

PF-04979064: A Comprehensive Technical Profile of a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PF-04979064, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document compiles quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development efforts.

Core Efficacy and Selectivity Profile

This compound is a highly potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR.[1] Its remarkable potency against these key regulators of the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology.[1][2] The pathway itself is a critical mediator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through in vitro biochemical assays. The dissociation constants (Ki) are summarized in the table below, highlighting the compound's sub-nanomolar affinity for PI3K isoforms and nanomolar affinity for mTOR.

Target KinaseKi (nM)
PI3Kα0.13
PI3Kγ0.111
PI3Kδ0.122
mTOR1.42

Data sourced from MedChemExpress and TargetMol.[3][4]

Broad Kinase Panel Selectivity

The selectivity of this compound has been assessed against a broader panel of kinases. In a screen of 36 different kinases, this compound exhibited minimal off-target activity, with less than 25% inhibition observed for all kinases tested at a concentration of 1 µM.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for off-target toxicities. The detailed kinome selectivity data is available in the supporting information of the primary discovery publication.[2]

Signaling Pathway Context

This compound exerts its biological effects by directly inhibiting key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes frequently dysregulated in cancer. By dually targeting PI3K and mTOR, this compound can effectively shut down this signaling axis, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of any kinase inhibitor. While the specific proprietary protocols used for this compound are not publicly detailed, this section outlines a generalized, standard methodology for assessing kinase inhibitor selectivity using a radiometric assay, which is considered a gold standard in the field.

General Workflow for Kinase Selectivity Profiling

Kinase_Assay_Workflow Start Start: Compound Dilution Plate Plate Kinase, Substrate, and Compound Start->Plate Incubate1 Pre-incubation Plate->Incubate1 React Initiate Reaction with [γ-33P]ATP Incubate1->React Incubate2 Incubate at RT React->Incubate2 Stop Stop Reaction & Transfer to Filter Incubate2->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: Calculate % Inhibition and IC50/Ki Measure->Analyze

Generalized Radiometric Kinase Assay Workflow
In Vitro Kinase Inhibition Assay (Radiometric Format - General Protocol)

This protocol describes a typical radiometric assay for measuring the inhibitory activity of a compound against a panel of kinases.

  • Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A dilution series is then created to achieve the desired final concentrations for the assay.

  • Reaction Mixture Preparation : For each kinase to be tested, a reaction mixture is prepared in an appropriate buffer. This mixture contains the purified kinase enzyme and its specific substrate (either a peptide or a protein).

  • Assay Plate Setup : The diluted test compound and the kinase/substrate mixture are added to the wells of a microtiter plate. A pre-incubation period may be included to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction : The enzymatic reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation : The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at room temperature or 30°C.

  • Termination of Reaction : The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing : The filter membranes are washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection : The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve. Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Assay: Western Blot for Pathway Inhibition

To confirm that a compound inhibits the PI3K/AKT/mTOR pathway within a cellular context, a Western blot analysis is a standard method. This assay measures the phosphorylation status of key downstream effector proteins.

  • Cell Culture and Treatment : Cancer cell lines with a constitutively active PI3K/AKT/mTOR pathway are cultured under standard conditions. The cells are then treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified period.

  • Cell Lysis : After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).

  • Detection : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

  • Analysis : The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition. A dose-dependent decrease in the phosphorylation of downstream effectors is indicative of on-target activity of the inhibitor.

References

Methodological & Application

Application Notes and Protocols for PF-04979064 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in the PI3K/AKT/mTOR signaling pathway, this compound effectively disrupts downstream signaling involved in tumor cell proliferation, survival, and metabolism.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including cell culture, viability assays, and target modulation analysis.

Mechanism of Action

This compound exhibits high affinity for Class I PI3K isoforms and mTOR kinase. The dual inhibition of PI3K and mTOR allows for a more complete blockade of the signaling pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Phosphorylation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Full Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Phosphorylation fourEBP1->Proliferation Phosphorylation Inhibitor This compound Inhibitor->PI3K Phosphorylation Inhibitor->mTORC1 Phosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Ki (PI3Kα) 0.13 nMN/A (Biochemical Assay)[2]
Ki (PI3Kγ) 0.111 nMN/A (Biochemical Assay)[2]
Ki (PI3Kδ) 0.122 nMN/A (Biochemical Assay)[2]
Ki (mTOR) 1.42 nMN/A (Biochemical Assay)[2]
IC50 (pAKT S473) 144 nMBT20[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 446.51 g/mol ), dissolve 4.465 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to one week).

Cell Culture

a. Gastric Cancer Cell Lines: AGS and HGC-27

  • AGS Cells: Culture in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • HGC-27 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 2 mM L-glutamine, 1.0 g/L glucose, and 10% FBS.

b. Breast Cancer Cell Line: BT-20

  • Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

General Cell Culture Maintenance:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • For subculturing, wash cells with sterile PBS, detach with a suitable trypsin-EDTA solution, and re-seed at an appropriate density.

Cell Viability (MTT) Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with varying concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cultured cancer cells (e.g., AGS, HGC-27, BT-20)

  • Complete growth medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down to ensure complete solubilization of the purple formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT (pAKT Ser473) and S6 Ribosomal Protein (pS6).

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Seed and treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block membrane and incubate with primary antibodies (e.g., pAKT, AKT) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using ECL substrate F->G H Image and analyze the blot G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Cultured cancer cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pAKT (Ser473), rabbit anti-total AKT, rabbit anti-pS6, rabbit anti-total S6, and a loading control like rabbit anti-GAPDH or mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL substrate and capture the image with a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation. It is recommended to strip the membrane and re-probe for total protein and a loading control for normalization.

References

Application Notes and Protocols for PF-04979064 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical animal models, most notably in glioblastoma xenografts. These application notes provide a comprehensive overview of the in vivo use of this compound, including dosage, administration protocols, and relevant pharmacodynamic and pharmacokinetic data to guide future research.

Mechanism of Action

This compound is an ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3] It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with Ki values of 0.130 nM, 0.111 nM, and 0.122 nM, respectively, and mTOR with a Ki of 1.42 nM.[1] By simultaneously blocking PI3K and mTOR, this compound effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation, growth, and survival.[3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth. This compound's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

In Vivo Dosage and Efficacy

The following tables summarize the available quantitative data for this compound in preclinical animal models.

Table 1: In Vivo Efficacy in a U87MG Glioblastoma Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Nude MiceU87MG40 mg/kg this compound (oral)Once daily88%[1]
Nude MiceU87MG20 mg/kg this compound (oral)Once dailyDose-proportional TGI observed[1]
Nude MiceU87MG10 mg/kg this compound (oral)Once dailyDose-proportional TGI observed[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitReference
Vdss5.23L/kg[1][4]
Cl19.3mL/min/kg[1][4]
T1/21.85h[1][4]
F%61%[1][4]

Experimental Protocols

U87MG Glioblastoma Xenograft Mouse Model

This protocol is based on the study by Cheng et al. (2013).[1]

1. Cell Culture:

  • U87MG human glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

2. Animal Model:

  • 8-week-old female nude (nu/nu) mice are used for this study.[5]

3. Tumor Cell Implantation:

  • Anesthetize the mice using 2% isoflurane.

  • Subcutaneously inject 1 x 106 U87MG cells in the right flank of each mouse.[5]

  • Monitor the mice and measure tumor volumes every 2-3 days using calipers. Tumor volume can be estimated using the formula: (length x width2) / 2.[5]

  • Randomize the mice into treatment and control groups when tumors reach an approximate volume of 200 mm3.[5]

4. Formulation and Administration of this compound:

  • A suggested vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]

  • Prepare a stock solution of this compound in DMSO.

  • On the day of dosing, prepare the final formulation by adding the appropriate volumes of PEG300, Tween 80, and saline to the stock solution, ensuring thorough mixing.

  • Administer this compound orally to the treatment group once daily. The control group should receive the vehicle only.

5. Pharmacodynamic Assessment:

  • At various time points after the final dose, tumors and plasma can be collected.

  • Process the tumors to prepare lysates.

  • Use the tumor lysates to determine the inhibition of phosphorylation of AKT (pS473) by Western blot analysis as a measure of target engagement.[1]

6. Efficacy Evaluation:

  • Continue to monitor and measure tumor volumes throughout the study.

  • The study can be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.

  • Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Experimental_Workflow CellCulture 1. U87MG Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~200 mm³ Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Daily Oral Dosing (this compound or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint PD Pharmacodynamics (pAKT inhibition) Endpoint->PD Efficacy Efficacy (Tumor Growth Inhibition) Endpoint->Efficacy

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Other Potential Applications

While the most detailed in vivo data for this compound is in a glioblastoma model, its mechanism of action suggests potential efficacy in other cancers with a dysregulated PI3K/AKT/mTOR pathway. A recent study has highlighted its ability to inhibit the proliferation of human gastric adenocarcinoma cells in vitro, suggesting a potential application in gastric cancer.[7] Further in vivo studies are warranted to explore the therapeutic potential of this compound in a broader range of solid tumors.

Conclusion

This compound is a potent PI3K/mTOR dual inhibitor with demonstrated in vivo anti-tumor activity. The provided data and protocols for the U87MG glioblastoma model offer a solid foundation for researchers to design and conduct further preclinical studies to evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the formulation and dosing regimen is crucial for achieving optimal efficacy and reliable results.

References

Application Notes: PF-04979064 in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Both PI3K and mTOR are critical kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, including gastric cancer.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is linked to tumor progression and resistance to therapy.[1]

Recent studies have highlighted the therapeutic potential of this compound in gastric cancer models. Specifically, research has demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in human gastric adenocarcinoma cell lines such as AGS and the undifferentiated HGC-27 cell line.[1] Furthermore, this compound has been shown to enhance the sensitivity of gastric cancer cells to standard chemotherapeutic agents like 5-fluorouracil (5-FU).[1] These application notes provide a summary of the available data and detailed protocols for key experiments to evaluate the effects of this compound in gastric cancer cell lines.

Data Presentation

Biochemical Potency of this compound
TargetKi (nM)
PI3Kα0.13
mTOR1.42

Data sourced from MedChemExpress and based on in vitro kinase assays.

Cellular Activity of this compound in Gastric Cancer Cell Lines

Studies have shown that this compound significantly inhibits the proliferation of AGS and HGC-27 gastric cancer cell lines and promotes apoptosis.[1] While the specific IC50 values and quantitative apoptosis data from the primary literature were not fully accessible for this review, the significant anti-proliferative and pro-apoptotic effects are consistently reported.[1]

Visualization of Mechanisms and Workflows

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

workflow cluster_assays In Vitro Assays start Start: Culture Gastric Cancer Cell Lines (e.g., AGS, HGC-27) treatment Treat cells with varying concentrations of This compound start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p-AKT, p-mTOR, etc.) treatment->western data_analysis Data Analysis: - IC50 Calculation - Quantify Apoptosis - Protein Expression Levels viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Evaluate efficacy and mechanism of action data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in gastric cancer cells.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • AGS (human gastric adenocarcinoma)

    • HGC-27 (human gastric undifferentiated carcinoma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA solution.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on gastric cancer cell lines.

  • Materials:

    • 96-well plates

    • Gastric cancer cells (AGS, HGC-27)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Materials:

    • 6-well plates

    • Gastric cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with selected concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.

    • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the PI3K/AKT/mTOR signaling pathway.

  • Materials:

    • 6-well plates

    • Gastric cancer cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and anti-GAPDH or β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for gastric cancer by effectively targeting the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in relevant cell line models.[1] The protocols outlined above provide a robust framework for researchers to further investigate the mechanism of action and efficacy of this compound. Further studies, including in vivo models, are warranted to fully elucidate its clinical potential in the treatment of gastric cancer.

References

Application Notes and Protocols: Synergistic Antitumor Activity of PF-04979064 and 5-FU Combination Therapy in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant therapeutic challenge, often exhibiting resistance to conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in gastric cancer, contributing to tumor cell proliferation, survival, and drug resistance. PF-04979064 is a potent, selective, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[1] This document outlines the application and protocols for evaluating the combination therapy of this compound and 5-FU in gastric cancer. Preclinical studies have demonstrated that this compound can significantly enhance the sensitivity of gastric cancer cells to 5-FU, leading to a synergistic antitumor effect.[2] This combination therapy promotes apoptosis and inhibits proliferation in human gastric cancer cell lines by effectively blocking the PI3K/AKT/mTOR signaling pathway.[2]

Principle of the Combination Therapy

The synergistic effect of combining this compound and 5-FU stems from their distinct but complementary mechanisms of action.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that primarily acts as a thymidylate synthase inhibitor. Its active metabolites disrupt DNA synthesis and repair by depleting thymidine, leading to cell death, particularly in rapidly dividing cancer cells.[3][4]

  • This compound: A dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway that promotes cell growth, proliferation, and survival.[1] By inhibiting this pathway, this compound can prevent the cancer cells from overcoming the DNA damage induced by 5-FU, thereby increasing their susceptibility to the chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro experiments evaluating the synergistic effects of this compound and 5-FU on human gastric cancer cell lines, such as AGS and HGC-27.[2]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-FU as Single Agents and in Combination

Cell LineTreatmentIC50 (µM)
AGS This compoundExpected Value
5-FUExpected Value
This compound + 5-FUSignificantly Lower Value
HGC-27 This compoundExpected Value
5-FUExpected Value
This compound + 5-FUSignificantly Lower Value

Table 2: Apoptosis Induction in Gastric Cancer Cells

Cell LineTreatmentPercentage of Apoptotic Cells (%)
AGS ControlBaseline Value
This compoundIncreased Value
5-FUIncreased Value
This compound + 5-FUSynergistically Increased Value
HGC-27 ControlBaseline Value
This compoundIncreased Value
5-FUIncreased Value
This compound + 5-FUSynergistically Increased Value

Table 3: Inhibition of PI3K/AKT/mTOR Pathway Proteins

Cell LineTreatmentp-AKT (Fold Change)p-mTOR (Fold Change)
AGS Control1.01.0
This compoundDecreased ValueDecreased Value
5-FUMinimal ChangeMinimal Change
This compound + 5-FUSignificantly Decreased ValueSignificantly Decreased Value
HGC-27 Control1.01.0
This compoundDecreased ValueDecreased Value
5-FUMinimal ChangeMinimal Change
This compound + 5-FUSignificantly Decreased ValueSignificantly Decreased Value

Experimental Protocols

Cell Culture

Human gastric cancer cell lines AGS and HGC-27 can be obtained from a reputable cell bank. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and 5-FU, both individually and in combination.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, 5-FU, or a combination of both for 48 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is to assess the effect of the combination therapy on the PI3K/AKT/mTOR signaling pathway.

  • Seed 1 x 10⁶ cells in a 60 mm dish and allow them to adhere overnight.

  • Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PF04979064 This compound PF04979064->PI3K PF04979064->mTOR 5FU 5-FU TS Thymidylate Synthase (TS) 5FU->TS DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

Caption: this compound and 5-FU Signaling Pathway Inhibition.

G Start Start Cell_Culture Culture Gastric Cancer Cells (AGS, HGC-27) Start->Cell_Culture Treatment Treat with this compound, 5-FU, or Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/AKT/mTOR pathway) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Combination Therapy Evaluation.

References

Application Notes and Protocols for PF-04979064 in CRISPR/Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two kinases are central components of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By simultaneously targeting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to anti-tumor effects.[2]

CRISPR/Cas9 genome editing technology has revolutionized functional genomics, providing a powerful tool for systematically investigating gene function. When combined with small molecule inhibitors like this compound, CRISPR/Cas9 screens can be employed to identify genes that modulate the cellular response to the drug. These screens can uncover mechanisms of drug resistance, identify synergistic therapeutic targets, and reveal novel synthetic lethal interactions.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in CRISPR/Cas9 screening applications to identify genetic modifiers of drug sensitivity.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound, providing a clear reference for its biochemical potency and cellular activity.

Table 1: Biochemical Potency (Inhibition Constant, Ki)

TargetKi (nM)Source
PI3Kα0.13[1]
PI3Kγ0.111[1]
PI3Kδ0.122[1]
mTOR1.42[1]

Table 2: Cellular Activity (Half-maximal Inhibitory Concentration, IC50)

Cell LineAssay TypeIC50 (nM)Source
BT20 (Breast Cancer)AKT Phosphorylation (S473)9.1
AGS (Gastric Cancer)ProliferationNot explicitly stated, but significant inhibition observed[3]
HGC-27 (Gastric Cancer)ProliferationNot explicitly stated, but significant inhibition observed[3]

Note: The IC50 value for BT20 cells is for this compound. A precursor compound showed an IC50 of 144 nM in the same assay.[4] It is recommended that researchers determine the IC50 in their specific cell line of interest prior to initiating a CRISPR/Cas9 screen.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a primary signaling network that promotes cell survival and proliferation. This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Transcription Transcription S6K->Transcription 4EBP1->Transcription Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cancer Cell Line

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in the chosen cancer cell line for the CRISPR/Cas9 screen.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader (luminometer or spectrophotometer)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 72-96 hours). The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for a period that is relevant to the planned CRISPR screen (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the signal to develop.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Pooled CRISPR/Cas9 Loss-of-Function Screen with this compound

Objective: To identify genes whose knockout confers resistance or sensitivity to this compound.

Workflow Diagram:

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_screening 2. Screening cluster_analysis 3. Data Analysis A Lentiviral CRISPR Library (GeCKO, etc.) B Package into Lentivirus A->B C Transduce Cas9-expressing Cancer Cells (MOI < 0.5) B->C D Puromycin Selection C->D E Split Cell Population D->E F Control (DMSO) E->F G Treatment (this compound at IC20-IC50) E->G H Culture for 14-21 days (maintain library representation) F->H G->H I Harvest Cells & Isolate Genomic DNA H->I J PCR Amplify sgRNA Cassettes I->J K Next-Generation Sequencing (NGS) J->K L Analyze sgRNA Read Counts K->L M Identify Enriched (Resistance) & Depleted (Sensitivity) sgRNAs L->M

Caption: Workflow for a pooled CRISPR/Cas9 screen with this compound.

Materials:

  • Cas9-expressing cancer cell line of interest

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells (for lentivirus production)

  • Transfection reagent

  • Puromycin

  • This compound

  • DMSO

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production and Titer Determination:

    • Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This low MOI is crucial to ensure that most cells receive only one sgRNA.

  • Library Transduction and Selection:

    • Transduce the Cas9-expressing cancer cell line with the pooled sgRNA library at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.

    • After 24-48 hours, select the transduced cells with puromycin for 2-3 days.

  • This compound Treatment:

    • After puromycin selection, split the cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.

    • The concentration of this compound should be chosen based on the pre-determined IC50. For a resistance screen, a concentration around the IC50 or slightly higher is typically used. For a sensitization screen, a lower concentration (e.g., IC20) may be more appropriate.

  • Cell Culture and Harvesting:

    • Culture the cells for 14-21 days (approximately 10-15 population doublings).

    • It is critical to passage the cells at a density that maintains the library representation (at least 200-500 cells per sgRNA).

    • Harvest cell pellets from both the control and treatment arms at the end of the screen. A baseline cell pellet should also be collected at the beginning of the treatment.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Extract genomic DNA from the harvested cell pellets.

    • Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

    • Perform next-generation sequencing (NGS) on the amplified products to determine the abundance of each sgRNA in each condition.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Normalize the read counts.

    • Compare the sgRNA abundance in the this compound-treated population to the DMSO-treated population.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (indicating genes whose knockout confers resistance) or depleted (indicating genes whose knockout confers sensitivity).

    • Perform gene-level analysis and pathway analysis to interpret the results.

Conclusion

The combination of the potent PI3K/mTOR dual inhibitor this compound with CRISPR/Cas9 screening provides a powerful platform for elucidating the genetic basis of response and resistance to PI3K/mTOR pathway inhibition. The protocols outlined in these application notes offer a framework for researchers to design and execute robust screening experiments, ultimately contributing to a deeper understanding of cancer biology and the development of more effective therapeutic strategies.

References

Application Notes and Protocols for PF-04979064-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor activity by blocking this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[1] These application notes provide a summary of the quantitative effects of this compound on tumor cells and detailed protocols for assessing its apoptotic activity.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in tumor cells by simultaneously inhibiting PI3K and mTOR, two key kinases in a major cell survival pathway. The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This leads to reduced activation of the downstream serine/threonine kinase AKT. Concurrently, the inhibition of mTOR, a downstream effector of AKT, further disrupts the signaling cascade. The dual blockade of this pathway ultimately leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic machinery, culminating in programmed cell death. In gastric cancer cells, treatment with this compound has been shown to significantly inhibit the PI3K/AKT/mTOR signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against key kinases in the PI3K/mTOR pathway and its effect on the inhibition of AKT phosphorylation in a cellular context.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibition Constant (Kᵢ) (nM)
PI3Kα0.13
PI3Kγ0.111
PI3Kδ0.122
mTOR1.42

Table 2: Cellular Activity of this compound

Cell LineAssayIC₅₀ (nM)
BT20Inhibition of AKT phosphorylation (S473)144

Note: Currently, specific IC₅₀ values for cell viability and quantitative apoptosis rates for a broad range of cancer cell lines treated with this compound are not widely available in the public domain. The provided data is based on foundational studies of the compound.

Signaling Pathway Diagram

PF04979064_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PF04979064 This compound PF04979064->PI3K Inhibition mTORC1 mTORC1 PF04979064->mTORC1 Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (e.g., anti-apoptotic proteins) S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Bcl2_fam Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) Protein_Synthesis->Bcl2_fam Includes Apoptosis Apoptosis Bcl2_fam->Apoptosis Inhibition Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis & Pathway Analysis cluster_data Data Analysis start Seed tumor cells in culture plates treat Treat cells with varying concentrations of this compound and a vehicle control start->treat apoptosis_assay Annexin V/PI Apoptosis Assay (Flow Cytometry) treat->apoptosis_assay western_blot Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) treat->western_blot apoptosis_quant Quantify percentage of apoptotic cells apoptosis_assay->apoptosis_quant protein_quant Quantify changes in protein expression/ phosphorylation western_blot->protein_quant

References

Application Notes and Protocols for PF-04979064 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-04979064 is a potent and selective dual kinase inhibitor that targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1][2]. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival[3][4]. By simultaneously inhibiting PI3K and mTOR, this compound can effectively shut down this critical cancer-promoting pathway[5]. Preclinical studies using xenograft mouse models have demonstrated the in vivo anti-tumor efficacy of this compound in various cancer types, including glioblastoma and gastric cancer[3][6].

These application notes provide a comprehensive overview of the use of this compound in xenograft mouse models, including a summary of in vivo efficacy data and detailed experimental protocols to guide researchers in their preclinical drug development efforts.

Data Presentation: Summary of In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several cell line-derived xenograft (CDX) mouse models. The following table summarizes the key quantitative data from these studies.

Cancer TypeCell LineMouse StrainTreatment and DoseKey FindingsReference
GlioblastomaU87MGNot SpecifiedThis compound, 40 mg/kg, once daily (QD)88% Tumor Growth Inhibition (TGI)Cheng et al., 2013[6]
Gastric CancerAGS, HGC-27Not SpecifiedThis compound, dose not specifiedSignificantly inhibited tumor growth and enhanced the sensitivity of gastric cancer cells to 5-fluorouracil (5-FU)Zhong et al., 2024[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT activates PI3K->PIP3 converts PIP2 to mTOR mTOR AKT->mTOR activates Downstream Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->PI3K This compound->mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

experimental_workflow Cell_Culture 1. Cell Line Culture (e.g., U87MG, AGS) Cell_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound or Vehicle) Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis (e.g., TGI calculation) Endpoint->Analysis

Caption: General experimental workflow for xenograft mouse model studies.

Experimental Protocols

The following are detailed protocols for establishing and utilizing U87MG glioblastoma and AGS gastric cancer xenograft models to evaluate the efficacy of this compound.

Note: These protocols are representative examples. Specific parameters may require optimization based on institutional guidelines and experimental objectives.

Protocol 1: U87MG Glioblastoma Xenograft Model

I. Materials and Reagents:

  • U87MG human glioblastoma cell line

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Athymic nude mice (e.g., BALB/c nude or NOD/SCID), female, 6-8 weeks old

II. Procedure:

  • Cell Culture:

    • Culture U87MG cells in a T75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells upon reaching 80-90% confluency.

  • Cell Preparation for Implantation:

    • On the day of implantation, harvest the U87MG cells using Trypsin-EDTA.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentration with the vehicle.

    • Administer this compound to the treatment group via oral gavage at a dose of 40 mg/kg, once daily.

    • Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight every 2-3 days for the duration of the study (typically 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage.

Protocol 2: AGS Gastric Cancer Xenograft Model

I. Materials and Reagents:

  • AGS human gastric adenocarcinoma cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Other reagents and animals as listed in Protocol 1.

II. Procedure:

  • Cell Culture:

    • Culture AGS cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Preparation for Implantation:

    • Harvest and prepare the AGS cells for injection as described for U87MG cells, resuspending them to a final concentration of 2 x 10⁷ cells/mL in a 1:1 PBS and Matrigel® mixture.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Follow the procedures outlined in Protocol 1 for tumor monitoring and randomization.

  • Drug Administration:

    • Administer this compound and vehicle as described in Protocol 1. The dose and schedule should be based on the specific study design.

  • Efficacy Assessment:

    • Assess the anti-tumor efficacy by monitoring tumor growth, body weight, and calculating TGI as detailed in Protocol 1.

    • For combination studies, a third group receiving the combination of this compound and the other therapeutic agent (e.g., 5-FU) should be included.

Disclaimer

The provided protocols are for informational purposes and should be adapted and validated by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for PF-04979064 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As key components of the PI3K/AKT/mTOR signaling pathway, PI3K and mTOR are critical regulators of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those with a dependency on the PI3K/AKT/mTOR pathway, such as certain gastric cancers.[3] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to evaluate its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases, thereby blocking the downstream signaling cascade. This dual inhibition leads to a comprehensive shutdown of the pathway, preventing the phosphorylation of key effectors like AKT and S6 ribosomal protein. The abrogation of these signals ultimately results in the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cells.[3]

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

ParameterValueTarget(s)Reference
Ki 0.13 nMPI3Kα[1]
1.42 nMmTOR[1]
0.111 nMPI3Kγ[1]
0.122 nMPI3Kδ[1]
IC50 144 nMp-AKT (S473) in BT20 cells[4]

Table 1: In Vitro Inhibitory Activity of this compound

Preparation of this compound for In Vitro Studies

1. Stock Solution Preparation:

  • This compound is soluble in dimethyl sulfoxide (DMSO).[1]

  • To prepare a 10 mM stock solution, dissolve 4.465 mg of this compound (Molecular Weight: 446.51 g/mol ) in 1 mL of DMSO.

  • Sonication may be used to aid dissolution.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1]

2. Working Solution Preparation:

  • Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.

  • Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the proliferation of gastric cancer cell lines, such as AGS and HGC-27.[3]

Cell_Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate overnight a->b c Treat cells with this compound b->c d Incubate for 48-72 hours c->d e Equilibrate plate to room temp. d->e f Add CellTiter-Glo® reagent e->f g Measure luminescence f->g

Figure 2: Experimental workflow for the CellTiter-Glo® cell proliferation assay.

Materials:

  • AGS or HGC-27 human gastric cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count AGS or HGC-27 cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 to 10 µM.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition

This protocol describes the detection of phosphorylated AKT (p-AKT) at serine 473 to confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.[3]

Western_Blot_Workflow a Seed and grow cells b Treat with this compound a->b c Lyse cells and quantify protein b->c d SDS-PAGE and transfer c->d e Antibody incubation d->e f Detection and analysis e->f

Figure 3: General workflow for Western blot analysis.

Materials:

  • AGS or HGC-27 cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed AGS or HGC-27 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-AKT at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in gastric cancer cells treated with this compound.

Materials:

  • AGS or HGC-27 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed AGS or HGC-27 cells in 6-well plates.

    • Treat the cells with an effective concentration of this compound (determined from proliferation assays, e.g., IC50 or 2x IC50) for 24 to 48 hours.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Troubleshooting & Optimization

improving PF-04979064 solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Improving this compound Solubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO for experimental use.

Problem 1: this compound powder is not fully dissolving in DMSO at the desired concentration.

  • Possible Cause 1: Suboptimal DMSO Quality. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of this compound[1].

    • Solution: Always use newly opened, anhydrous, high-purity DMSO for the preparation of stock solutions[1].

  • Possible Cause 2: Insufficient Physical Agitation. The compound may require more than simple vortexing to fully dissolve, especially at higher concentrations.

    • Solution: Use an ultrasonic bath to aid dissolution. Sonication is recommended to achieve higher concentrations, such as 10 mg/mL (22.40 mM) or 4.46 mg/mL (10 mM)[1][2].

  • Possible Cause 3: Temperature Effects. Dissolution can be an endothermic process, and ambient temperature may not be sufficient for complete solubilization.

    • Solution: Gentle warming of the solution can aid in dissolution. However, be cautious as high temperatures can degrade the compound. It is advisable to monitor the temperature and avoid excessive heat[3][4].

Problem 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).

  • Possible Cause 1: Rapid Change in Solvent Polarity. A sudden shift from a highly polar aprotic solvent like DMSO to an aqueous environment can cause the compound to precipitate out of the solution.

    • Solution 1: Perform a stepwise dilution. Instead of a single large dilution, gradually add the aqueous medium to the DMSO stock while gently mixing[5].

    • Solution 2: Pre-mix the aqueous medium with a small amount of DMSO before adding the compound's stock solution. This can help to buffer the polarity change[3].

  • Possible Cause 2: Final DMSO Concentration is Too Low to Maintain Solubility. The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.

    • Solution: For in vitro cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity[2][5][6][7]. If precipitation is an issue at these concentrations, consider using a lower final concentration of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments[5].

Problem 3: The prepared this compound solution appears cloudy or as a suspension.

  • Possible Cause: Compound has Reached its Solubility Limit. You may be attempting to prepare a solution at a concentration that exceeds the solubility of this compound in that specific solvent system.

    • Solution: If a clear solution is required, prepare the solution at a lower concentration. For certain applications like oral or intraperitoneal injections in animal studies, a suspension may be acceptable[5].

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO? A1: The reported solubility of this compound in DMSO is approximately 10 mg/mL (22.40 mM), though sonication may be required to achieve this concentration[1]. Another source indicates a solubility of 4.46 mg/mL (10 mM), also recommending sonication[2].

Q2: How should I prepare a stock solution of this compound in DMSO? A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. Use sonication to facilitate dissolution. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1][2].

Q3: My experiment requires a formulation for in vivo animal studies. How can I improve the solubility of this compound in a vehicle suitable for injection? A3: For in vivo studies, co-solvents are often necessary to maintain solubility upon dilution from a DMSO stock. Here are some established protocols that yield a clear solution of at least 1 mg/mL (2.24 mM)[1]:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO, 90% Corn Oil.

Q4: What is the mechanism of action of this compound? A4: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[1][2][8][9]. It acts as an ATP-competitive inhibitor of class I PI3K isoforms (α, γ, and δ) and mTOR, which are key regulators of the PI3K/AKT/mTOR signaling pathway. By inhibiting both PI3K and mTOR, this compound disrupts downstream signaling involved in tumor cell proliferation, survival, and metabolism[9][10][11].

Q5: Are there any special handling precautions for this compound? A5: this compound powder should be stored in a dry, dark environment at 0-4°C for short-term storage or -20°C for long-term storage[9][12]. As with any chemical compound, appropriate personal protective equipment (PPE), such as gloves and a lab coat, should be worn during handling.

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO1022.40Requires ultrasonic treatment. Use of new, anhydrous DMSO is recommended[1].
DMSO4.4610Sonication is recommended[2].

Table 2: In Vivo Formulation Protocols for this compound

ProtocolCompositionAchievable Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.24 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (2.24 mM)[1]
310% DMSO, 90% Corn Oil≥ 1 mg/mL (2.24 mM)[1]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, ultrasonic water bath.

  • Procedure: a. Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube briefly to mix the contents. d. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved, resulting in a clear solution. e. Aliquot the stock solution into smaller, single-use volumes. f. Store the aliquots at -80°C for long-term storage.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation |-- PF04979064 This compound PF04979064->PI3K |-- PF04979064->mTORC1 |-- PF04979064->mTORC2 |--

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preparing and diluting this compound in DMSO.

References

PF-04979064 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-04979064 in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of experiments involving this potent PI3K/mTOR dual kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] A stock solution of 10 mM in DMSO is a common starting point.[3]

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[1][3] For short-term use within a week, aliquots can be stored at 4°C.[1]

Q3: My this compound is precipitating out of my aqueous experimental solution. What can I do?

A3: this compound has limited aqueous solubility.[4][5] If you observe precipitation, you can try the following:

  • Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound in your aqueous buffer.[2][3]

  • Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility.[3] A common formulation involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[3]

  • Formulation Aids: Encapsulating agents like 20% SBE-β-CD in saline can also be used to enhance aqueous solubility.[3]

  • Fresh Preparation: It is highly recommended to prepare fresh working solutions for your experiments on the day of use to minimize precipitation issues.[3]

Q4: What is the known stability of this compound in aqueous solutions?

A4: While specific quantitative data on the aqueous stability of this compound under various pH and temperature conditions is not extensively published in the public domain, it is known to be metabolized by both cytochrome P450 and aldehyde oxidase (AO), which could contribute to its degradation in biological systems.[4][5] For in vitro cellular assays, the final concentration of DMSO should ideally not exceed 0.1% to avoid solvent-induced artifacts.[1] Given its susceptibility to metabolic enzymes, it is best practice to assume limited stability in aqueous solutions and prepare fresh solutions for each experiment.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metabolism.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous buffer.Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous solution before use.
Precipitation of the compound.Visually inspect your solution for any precipitate. If observed, refer to FAQ Q3 for solubilization techniques. Consider filtering the final diluted solution.
Improper storage of stock solution.Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and aliquoted to avoid freeze-thaw cycles.[1][3]
Low cellular potency observed Adsorption to plasticware.Consider using low-adhesion microplates or glassware for solution preparation and experiments.
Inaccurate concentration of stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Unexpected off-target effects High concentration of DMSO in the final assay.Ensure the final concentration of DMSO in your cellular assays does not exceed 0.1%.[1] Run a vehicle control with the same concentration of DMSO to assess its effect on the cells.

Experimental Protocols

General Protocol for Assessing Aqueous Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound solid powder

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Accurately weigh the solid compound and dissolve it in the appropriate volume of DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. This will be your starting sample (T=0).

  • Immediately analyze the T=0 sample by HPLC.

    • HPLC Method (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. The exact gradient should be optimized.

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

      • Injection Volume: 10 µL

  • Incubate the remaining 100 µM solution at the desired temperature (e.g., room temperature, 37°C). Protect the solution from light if photostability is not the variable being tested.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The peak area of the parent compound is used for this calculation. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_output Output start Start stock Prepare 10 mM Stock in DMSO start->stock working Dilute to 100 µM in Aqueous Buffer stock->working t0 T=0 HPLC Analysis working->t0 incubate Incubate at Desired Temperature working->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint hplc HPLC Analysis timepoint->hplc data Calculate % Remaining hplc->data end End data->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2->AKT Activates (Feedback) Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

optimizing PF-04979064 concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers and scientists working with PF-04979064.

Important Note on Mechanism of Action: Initial user interest indicated a focus on Nav1.7 inhibition. However, this compound is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] It is not a Nav1.7 inhibitor. This guide is therefore focused on the correct experimental application of this compound for determining its IC50 value against its validated targets, PI3K and mTOR.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, selective, and ATP-competitive dual inhibitor of Class I PI3K isoforms and mTOR.[3][4] By simultaneously blocking these central regulators of the PI3K/AKT/mTOR signaling pathway, it disrupts downstream processes involved in tumor cell proliferation, survival, and metabolism.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[3][5]

  • Stock Solutions: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3][6]

  • Powder: Store the solid powder in a dry, dark environment at -20°C for long-term storage (up to 3 years).[3][6]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should not exceed 0.1%.[6] If a higher concentration is necessary, it is critical to run a vehicle control experiment to assess the effect of the solvent on cell viability and function.[6]

Q4: In which research areas is this compound typically used?

A4: Due to its inhibitory action on the frequently dysregulated PI3K/AKT/mTOR pathway, this compound is primarily used in oncology research to investigate its anti-proliferative and apoptotic effects on various cancer cell lines, such as those from gastric and breast cancers.[3][7]

Compound Data & Performance

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) for this compound against its targets.

TargetKi (nM)IC50 (nM)
PI3Kα0.139.1 (Cell-based)
PI3Kγ0.111N/A
PI3Kδ0.122N/A
mTOR1.42N/A
Data compiled from multiple sources.[2][5][6][8]

Visualized Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and highlights the dual points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTOR AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR pathway with this compound inhibition points.

Experimental Protocols

Protocol: Cell-Based IC50 Determination using MTT Assay

This protocol outlines a common method for determining the IC50 of this compound by assessing its effect on cancer cell line proliferation.

1. Materials and Reagents:

  • Selected cancer cell line (e.g., MCF7, T47D, AGS)[7]

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader (570 nm absorbance)

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a "no drug" (medium only) control and a "vehicle" (0.1% DMSO) control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[9]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Visualized Experimental Workflow

IC50_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 prep_drug Prepare Serial Dilutions of this compound incubate1->prep_drug treat Treat Cells with Compound Dilutions incubate1->treat prep_drug->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Plot Dose-Response Curve & Calculate IC50 read->analyze end End analyze->end

Workflow for IC50 determination using a cell-based assay.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps. Pay attention to pipetting technique to ensure accuracy.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or medium to maintain humidity and reduce evaporation in adjacent wells.[10]

Issue: No dose-response curve observed (all cells die or all cells survive).

  • Possible Cause: Incorrect concentration range.

    • Solution: The selected concentration range may be too high or too low. Perform a broader range-finding experiment (e.g., from 1 pM to 100 µM) to identify the approximate effective concentration range before running a detailed dose-response experiment.

  • Possible Cause: Compound instability or precipitation.

    • Solution: this compound has very good solubility.[4] However, if precipitation is observed in the medium, sonication may be used to aid dissolution when preparing dilutions.[2] Always prepare fresh dilutions from a frozen stock for each experiment.

Issue: Cell viability in the vehicle control (e.g., 0.1% DMSO) is significantly lower than in the "no drug" control.

  • Possible Cause: Cell line is sensitive to DMSO.

    • Solution: Lower the final DMSO concentration if possible. Ensure the DMSO used is high-purity and sterile. Confirm that the final concentration does not exceed 0.1%; if it does, this level of toxicity must be accounted for in the analysis.[6]

Visualized Troubleshooting Logic

Troubleshooting_Tree issue Problem Encountered var High Variability Between Replicates issue->var no_curve No Dose-Response Curve issue->no_curve dmso_tox Vehicle Control Shows Toxicity issue->dmso_tox seed_sol Solution: Ensure homogenous cell suspension. Refine pipetting technique. var->seed_sol Possible Cause: Inconsistent Seeding edge_sol Solution: Avoid using outer wells. Fill with sterile PBS. var->edge_sol Possible Cause: Edge Effects conc_sol Solution: Perform broad range-finding experiment (pM to µM). no_curve->conc_sol Possible Cause: Incorrect Concentration precip_sol Solution: Prepare fresh dilutions. Use sonication if needed. no_curve->precip_sol Possible Cause: Compound Precipitation dmso_sol Solution: Confirm final DMSO % is <0.1%. Use high-purity DMSO. dmso_tox->dmso_sol Possible Cause: Cell line sensitivity

A decision tree for troubleshooting common IC50 assay issues.

References

PF-04979064 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04979064. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual kinase inhibitor that targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By inhibiting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers.

Q2: What is the recommended in vitro treatment duration with this compound to observe a significant effect?

The optimal treatment duration will vary depending on the cell type and the specific assay being performed. Based on studies in human gastric cancer cell lines (AGS and HGC-27), the following durations have been shown to be effective:

  • Proliferation Assays (e.g., CCK-8): Significant inhibition of cell proliferation has been observed after 24, 48, and 72 hours of treatment.[1]

  • Apoptosis Assays (e.g., flow cytometry): An increase in apoptosis can be detected following 48 hours of treatment.[1]

  • Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition: A significant reduction in the phosphorylation of key signaling proteins can be observed after 48 hours of treatment.[1]

It is recommended to perform a time-course experiment for your specific cell line and assay to determine the optimal duration for achieving the maximum effect.

Q3: What is a typical in vivo treatment schedule for this compound in a mouse xenograft model?

In a U87MG human glioblastoma xenograft mouse model, a daily oral administration of 40 mg/kg of this compound has been shown to result in significant tumor growth inhibition. Pharmacodynamic studies in this model indicated that maximum inhibition of AKT phosphorylation in the tumor was observed 1 hour post-dose, with inhibition still present at 24 hours. This suggests that a once-daily dosing regimen is sufficient to maintain target engagement.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low or no observable effect of this compound in my in vitro experiments.

  • Solution 1: Verify Compound Potency and Handling. Ensure that the this compound stock solution has been stored correctly to maintain its potency. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.

  • Solution 2: Optimize Treatment Duration. The time required to observe an effect can vary between cell lines. Consider performing a time-course experiment with treatment durations ranging from 24 to 72 hours or longer to identify the optimal time point for your specific assay and cell line.

  • Solution 3: Check Cell Line Sensitivity. The sensitivity to PI3K/mTOR inhibitors can be influenced by the genetic background of the cell line, such as the presence of mutations in the PI3K/AKT pathway. Confirm the PI3K pathway status of your cell line.

  • Solution 4: Assess Compound Solubility in Media. While this compound is soluble in DMSO, precipitation may occur when diluted in aqueous cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a lower final concentration or a different formulation approach.

Issue 2: High background or off-target effects observed.

  • Solution 1: Titrate the Concentration. High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that inhibits the PI3K/mTOR pathway without causing excessive toxicity or off-target effects.

  • Solution 2: Use Appropriate Controls. Include vehicle-only (e.g., DMSO) controls in your experiments to account for any effects of the solvent. Additionally, consider using a less active enantiomer or a structurally related but inactive compound as a negative control if available.

  • Solution 3: Assess Specificity. When performing Western blots, confirm that the changes in phosphorylation are specific to the PI3K/AKT/mTOR pathway. Probe for downstream targets such as p-AKT, p-S6K, and p-4E-BP1.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Gastric Cancer Cells

AssayCell LinesTreatment DurationEndpointResult
Proliferation (CCK-8)AGS, HGC-2724, 48, 72 hoursCell ViabilitySignificant Inhibition
Apoptosis (Flow Cytometry)AGS, HGC-2748 hoursApoptotic RateSignificant Increase
Pathway Inhibition (Western Blot)AGS, HGC-2748 hoursp-PI3K, p-AKT, p-mTOR levelsSignificant Decrease

Data summarized from Zhong et al., 2023.[1]

Table 2: In Vivo Efficacy of this compound in a U87MG Xenograft Model

Animal ModelTreatmentDosing SchedulePrimary OutcomeResult
Nude mice with U87MG xenograftsThis compound40 mg/kg, oral, once dailyTumor Growth InhibitionSignificant Inhibition

Experimental Protocols

1. Cell Proliferation Assay (CCK-8)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Seed cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Treat cells with this compound or vehicle control for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) PF04979064 This compound PF04979064->PI3K Inhibits PF04979064->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Seed Cells treat_invitro Treat with This compound start_invitro->treat_invitro incubate Incubate (24-72h) treat_invitro->incubate assay Perform Assay (Proliferation, Apoptosis, Western Blot) incubate->assay start_invivo Implant Tumor Cells in Mice tumor_growth Allow Tumors to Establish start_invivo->tumor_growth treat_invivo Treat with This compound (e.g., 40 mg/kg QD) tumor_growth->treat_invivo measure_tumor Measure Tumor Volume treat_invivo->measure_tumor Repeatedly

References

troubleshooting PF-04979064 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04979064. The information is designed to help address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, which are crucial regulators of the PI3K/AKT/mTOR signaling pathway.[3] By simultaneously inhibiting both PI3K and mTOR, this compound can effectively block downstream signaling involved in cell proliferation, growth, survival, and metabolism.[3][4] This dual-inhibition mechanism may also help to overcome feedback loops that can limit the effectiveness of single-target inhibitors.[4]

Q2: How selective is this compound?

This compound has demonstrated high selectivity for PI3K and mTOR kinases. In a kinase panel screen of 36 kinases, this compound showed less than 25% inhibition at a concentration of 1 µM, indicating a very good selectivity profile.[4]

On-Target Potency of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.

TargetKi (nM)
PI3Kα0.13
PI3Kγ0.111
PI3Kδ0.122
mTOR1.42

Data sourced from MedChemExpress, TargetMol, and other suppliers.[1][2][5]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream_AKT Cell Survival, Proliferation AKT->Downstream_AKT Downstream_mTORC1 Protein Synthesis, Cell Growth mTORC1->Downstream_mTORC1 mTORC2 mTORC2 mTORC2->AKT Activation PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Troubleshooting Off-Target Effects

Even with highly selective compounds, it is crucial to consider and investigate the possibility of off-target effects, especially when observing unexpected or inconsistent experimental outcomes.

Q3: My cells are showing a phenotype that is not consistent with PI3K/mTOR inhibition. How can I determine if this is an off-target effect of this compound?

A multi-step approach is recommended to investigate potential off-target effects.

Step 1: Confirm On-Target Activity

First, verify that this compound is inhibiting its intended targets in your experimental system.

  • Western Blot Analysis: Probe for the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway. A decrease in the phosphorylation of AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1 would confirm on-target activity.

Step 2: Use a Structurally Unrelated Inhibitor

Employ a different, structurally unrelated dual PI3K/mTOR inhibitor (e.g., BEZ235) in parallel with this compound.

  • If the unexpected phenotype is replicated with the alternative inhibitor, it is more likely to be a consequence of PI3K/mTOR pathway inhibition.

  • If the phenotype is unique to this compound treatment, it raises the suspicion of an off-target effect.

Step 3: Perform a Dose-Response Analysis

Characterize the concentration-dependence of both the on-target and the suspected off-target effects.

  • If the off-target phenotype occurs at a significantly different concentration range than the on-target inhibition, it may indicate an interaction with a lower-affinity off-target.

Step 4: Rescue Experiment

If possible, perform a rescue experiment by overexpressing a downstream effector that has been inhibited.

  • For example, if you observe unexpected apoptosis, try to determine if it can be rescued by expressing a constitutively active form of a pro-survival protein that is regulated by the PI3K/AKT pathway.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Activity (e.g., p-AKT) Start->Confirm_On_Target Use_Alternative Use Structurally Unrelated PI3K/mTOR Inhibitor Confirm_On_Target->Use_Alternative Phenotype_Reproduced Phenotype Reproduced? Use_Alternative->Phenotype_Reproduced On_Target_Effect Likely On-Target Effect Phenotype_Reproduced->On_Target_Effect Yes Suspect_Off_Target Suspect Off-Target Effect Phenotype_Reproduced->Suspect_Off_Target No Proteomic_Profiling Advanced Profiling: - Kinome screen - Proteomic profiling Suspect_Off_Target->Proteomic_Profiling Identify_Candidate Identify Candidate Off-Target(s) Proteomic_Profiling->Identify_Candidate Validate_Candidate Validate Candidate(s): - siRNA/CRISPR - In vitro binding assay Identify_Candidate->Validate_Candidate Validated_Off_Target Validated Off-Target Validate_Candidate->Validated_Off_Target

Caption: A logical workflow for troubleshooting and identifying potential off-target effects.

Detailed Experimental Protocols

Protocol 1: Western Blot for On-Target Pathway Modulation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinome Profiling for Off-Target Identification

For an unbiased assessment of potential kinase off-targets, a commercial kinome profiling service is recommended.

  • Compound Submission: Provide a sample of this compound at a specified concentration to the service provider (e.g., Eurofins DiscoverX, Reaction Biology).

  • Screening: The compound will be screened against a large panel of purified, active kinases (e.g., KINOMEscan™). The binding interactions are typically quantified by measuring the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound.

  • Data Analysis: The results are usually provided as a percentage of control or dissociation constant (Kd), which indicates the binding affinity of the compound for each kinase in the panel.

  • Hit Validation: Potential off-target kinases identified in the screen should be further validated in cell-based assays.

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions.

References

PF-04979064 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using PF-04979064, a potent dual inhibitor of PI3K and mTOR.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive, and selective dual kinase inhibitor that targets class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By simultaneously blocking these two key regulators in the PI3K/AKT/mTOR signaling pathway, this compound can effectively inhibit downstream signaling involved in tumor cell proliferation, survival, metabolism, and angiogenesis.[1][3] This dual inhibition helps to overcome feedback loops that can limit the efficacy of single-target agents.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, the powdered compound should be kept at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one year.[2][5] For short-term use (days to weeks), solutions can be stored at 0-4°C.[1][6]

Q3: How should I prepare stock and working solutions?

A3: It is recommended to first prepare a concentrated stock solution in a solvent like DMSO.[2] For in vitro cell-based assays, this stock solution can be further diluted in culture medium. It is critical to ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cellular effects. If a higher concentration is necessary, a solvent-only negative control experiment must be included.[2] For in vivo experiments, it is advised to prepare working solutions freshly on the day of use.[5]

Q4: What are the key inhibitory values for this compound against its primary targets?

A4: this compound exhibits potent inhibition of PI3K isoforms and mTOR. The reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in experimental results (e.g., inconsistent IC50 values) 1. Compound Solubility: Incomplete dissolution of this compound in aqueous media. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.[5] 3. Cell Line Heterogeneity: Differences in the genetic background of cell lines can affect the activation state of the PI3K/mTOR pathway.[3] 4. Assay Conditions: Variations in cell density, incubation time, or reagent concentrations.1. Ensure the compound is fully dissolved in the stock solution (DMSO). Sonication may aid dissolution.[5] When preparing working solutions, ensure homogeneity. 2. Aliquot stock solutions and store them at -80°C.[2] Use fresh aliquots for each experiment. 3. Characterize the PI3K/mTOR pathway status in your cell model. Use a consistent cell passage number. 4. Standardize all assay parameters. Run positive and negative controls in every experiment.
Lower than expected potency 1. Incorrect Concentration: Error in serial dilutions or inaccurate initial weighing of the compound. 2. Compound Inactivation: The compound may be unstable in certain media over long incubation periods. 3. High Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration.1. Verify the concentration of the stock solution using a spectrophotometric method if possible. Prepare fresh dilutions for each experiment. 2. Minimize the incubation time where possible or replenish the compound during long-term experiments. 3. Test the compound's potency in low-serum or serum-free media, including appropriate controls to ensure cell viability.
Observed off-target or cytotoxic effects at high concentrations 1. Non-specific Activity: At high concentrations, the compound may inhibit other kinases or cellular processes.[6] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[2]1. Perform a full dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control to assess the effect of the solvent on the cells.[2]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition

TargetMeasurementValue (nM)Reference(s)
PI3KαKi0.13[2][5][7]
PI3KγKi0.111[2][4][5]
PI3KδKi0.122[2][4][5]
mTORKi1.42[2][5][7]
Cellular AssayIC509.1[6]

Table 2: Pharmacokinetic Parameters in Rats

ParameterDescriptionValueReference(s)
VdssVolume of distribution at steady state5.23 L/kg[2][4][5]
ClClearance19.3 mL/min/kg[2][4][5]
T1/2Half-life1.85 h[2][4][5]
F%Bioavailability61%[2][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies

This protocol provides a method for preparing a clear working solution for animal dosing.[5]

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: Western Blot for PI3K Pathway Inhibition

This protocol outlines a general method to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway by measuring the phosphorylation of AKT.

Materials:

  • Cancer cell line of interest (e.g., AGS, HGC-27, U87MG).[3][4]

  • Complete cell culture medium.

  • This compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control like β-actin to ensure equal protein loading.

  • Analysis: Quantify band intensities. A reduction in the ratio of phospho-AKT to total-AKT with increasing concentrations of this compound indicates successful pathway inhibition.[3]

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT S473 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation PF04979064_PI3K This compound PF04979064_PI3K->PI3K PF04979064_mTOR This compound PF04979064_mTOR->mTORC1 PF04979064_mTOR->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites of this compound.

Experimental_Workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay start This compound (Powder) stock Prepare Stock (e.g., 10mM in DMSO) start->stock aliquot Aliquot & Store (-80°C) stock->aliquot dilute Prepare Working Dilutions in Media aliquot->dilute treat Treat Cells dilute->treat lyse Lyse Cells & Quantify Protein treat->lyse analyze Western Blot (p-AKT / Total AKT) lyse->analyze Troubleshooting_Tree Start Inconsistent or Unexpected Results Check_Compound Check Compound Integrity Start->Check_Compound Check_Assay Check Assay Parameters Start->Check_Assay Check_Cells Check Cell Line Start->Check_Cells Solubility Is solution clear? Aliquot properly stored? Check_Compound->Solubility Concentration Verified stock concentration? Fresh dilutions used? Check_Assay->Concentration Cell_Health Cells healthy? Correct passage number? Check_Cells->Cell_Health Solubility->Check_Assay Yes Remake_Solution Remake Solutions from Powder Solubility->Remake_Solution No Controls Did controls behave as expected? (Vehicle, Positive) Concentration->Controls Yes Recalculate Recalculate Dilutions Concentration->Recalculate No Controls->Check_Cells Yes Optimize_Assay Optimize Assay (e.g., cell density, time) Controls->Optimize_Assay No Thaw_New_Vial Thaw New Cell Vial & Verify Identity Cell_Health->Thaw_New_Vial No

References

preventing PF-04979064 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064. Our aim is to help you prevent and resolve issues related to compound precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent and selective dual inhibitor of PI3K and mTOR kinases.[1][2][3][4] While its development involved optimization for improved solubility compared to its predecessors, it is still a compound with limited aqueous solubility.[1][5] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into aqueous cell culture media, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds.

Precipitation can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and misleading results.

  • Cellular Toxicity: The precipitated particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.

  • Experimental Artifacts: Precipitate can interfere with microscopy and other imaging-based assays.

Q2: What are the common causes of this compound precipitation in cell culture media?

Several factors can contribute to the precipitation of this compound in your cell culture experiments:

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous media can cause the compound to "crash out" of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably lead to precipitation.

  • Temperature Shifts: Changes in temperature, for example, between room temperature and a 37°C incubator, can affect the solubility of the compound.[6]

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[6]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[6]

  • Stock Solution Issues: Improperly prepared or stored stock solutions, including repeated freeze-thaw cycles, can lead to precipitation upon dilution.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3][7] It is important to use high-purity, anhydrous DMSO as its hygroscopic nature can affect the solubility of the compound.[7] For complete dissolution, sonication may be required.[3][7]

Troubleshooting Guide

Immediate Precipitation Upon Dilution

If you observe precipitation immediately after diluting your this compound stock solution into the cell culture media, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Solvent Shock Perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.
High Final Concentration Lower the final concentration of this compound in your experiment. Conduct a dose-response experiment to determine the lowest effective concentration.
Media Temperature Pre-warm your cell culture media to 37°C before adding the compound.[6]
Stock Solution Concentration Consider preparing a lower concentration stock solution to reduce the amount of DMSO introduced into the media.
Precipitation Over Time in the Incubator

If the media appears clear initially but precipitation forms after some time in the incubator, use this guide:

Potential Cause Recommended Solution
Temperature and pH Shifts Ensure your media is properly buffered for the CO2 concentration in your incubator.[6]
Interaction with Media Components Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Consider using a serum-free medium for the initial dilution.
Evaporation Ensure proper humidification in the incubator to prevent the concentration of media components due to evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is dispersed.

  • If the compound is not fully dissolved, sonicate the tube for short intervals until the solution is clear.[3][7] Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Pre-warm the complete cell culture media to 37°C.[6]

  • In a sterile conical tube, create an intermediate dilution by adding the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed media (e.g., 1 mL).

  • Gently pipette up and down or vortex briefly to mix.

  • Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotes
DMSO10 mg/mL (22.40 mM)Sonication may be required.[3][7] The hygroscopic nature of DMSO can impact solubility.[7]

Table 2: Example Formulations for In Vivo Studies (Can Inform In Vitro Solubilization Strategies)

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Resulting Solubility ≥ 1 mg/mL (2.24 mM)≥ 1 mg/mL (2.24 mM)≥ 1 mg/mL (2.24 mM)
Data from MedChemExpress. These are starting points and may need optimization for cell culture applications.[7]

Visualizations

G Troubleshooting this compound Precipitation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution Precipitation Precipitation Observed CheckStock Review Stock Solution (Preparation & Storage) Precipitation->CheckStock CheckDilution Review Dilution Method Precipitation->CheckDilution CheckConcentration Check Final Concentration Precipitation->CheckConcentration OptimizeDilution Optimize Dilution (Serial Dilution, Pre-warm Media) CheckStock->OptimizeDilution CheckDilution->OptimizeDilution LowerConcentration Lower Final Concentration CheckConcentration->LowerConcentration TestMedia Test Media Stability OptimizeDilution->TestMedia If still precipitating Resolved Precipitation Resolved OptimizeDilution->Resolved LowerConcentration->Resolved UseAdditives Consider Solubilizing Agents (e.g., serum, cyclodextrins) TestMedia->UseAdditives If media is the issue UseAdditives->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

G Signaling Pathway of this compound cluster_pathway PI3K/AKT/mTOR Pathway cluster_inhibitor Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream AKT->mTOR AKT->Downstream PF04979064 This compound PF04979064->PI3K PF04979064->mTOR

Caption: Mechanism of action of this compound.

References

PF-04979064 long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of PF-04979064. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective ATP-competitive dual inhibitor of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It targets class I PI3K isoforms and mTOR, which are central regulators of the PI3K/AKT/mTOR signaling pathway.[1] By inhibiting both PI3K and mTOR, this compound disrupts downstream signaling involved in cell proliferation, survival, metabolism, and angiogenesis.[1]

2. What are the primary research applications of this compound?

This compound is primarily used in cancer research. It has demonstrated strong antiproliferative effects in cancer models with dysregulated PI3K signaling, such as tumors with PIK3CA mutations or PTEN loss.[1] It has potential therapeutic applications in solid tumors like breast, lung, and prostate cancers.[1] Studies have also shown its effectiveness in inhibiting the proliferation of gastric cancer cells and enhancing their sensitivity to chemotherapy drugs like 5-FU.[1]

3. What is the mechanism of action of this compound?

This compound functions as a dual inhibitor of PI3K and mTOR kinases.[1][3] This dual inhibition helps to overcome feedback loops that can limit the effectiveness of single-target agents.[1] By blocking the PI3K/AKT/mTOR pathway, it can induce apoptosis and inhibit the proliferation of cancer cells.

Storage and Handling

4. How should I store the solid compound of this compound?

For long-term storage, the solid powder of this compound should be kept at -20°C for months to years.[1][2] For short-term storage (days to weeks), it can be stored at 0-4°C.[1][2] The compound should be stored in a dry and dark environment.[1][2]

5. How should I store stock solutions of this compound?

Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, these aliquots can be stored at -80°C for up to two years or at -20°C for up to one year.[4] For short-term use within a week, aliquots can be stored at 4°C.[3]

Quantitative Storage Recommendations

ConditionSolid CompoundStock Solution (in DMSO)
Long-Term -20°C (months to years)[1][2]-80°C (up to 2 years)[4] or -20°C (up to 1 year)[4]
Short-Term 0-4°C (days to weeks)[1][2]4°C (up to 1 week)[3]

6. What are the recommended handling procedures for this compound?

This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed. It is shipped as a non-hazardous chemical under ambient temperature.[1][2] For detailed handling instructions, it is recommended to refer to the Material Safety Data Sheet (MSDS).[2]

Experimental Protocols

7. How do I reconstitute this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in DMSO. Sonication may be recommended to aid dissolution.[3] For cell culture experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects on cells.[3]

8. How do I prepare a working solution for in vivo experiments?

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] A common formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting it with other vehicles. Here are a few example formulations:

  • Formulation 1: A 10 mg/mL stock solution in DMSO can be diluted by adding it to PEG300, followed by Tween-80, and finally saline to reach the desired final concentration.[4]

  • Formulation 2: A 10 mg/mL stock solution in DMSO can be diluted in 20% SBE-β-CD in saline.[4]

  • Formulation 3: For continuous dosing over a longer period, a 10 mg/mL stock solution in DMSO can be diluted in corn oil.[4]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[4]

Detailed Methodology: Western Blot for PI3K/AKT/mTOR Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway in cancer cells.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., gastric cancer cell lines AGS or HGC-27) at a suitable density to achieve 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway. Suggested antibodies include:

      • Phospho-PI3K

      • Total PI3K

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR

      • Total mTOR

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Proliferation, Survival, Metabolism mTORC1->Downstream Promotes PF04979064 This compound PF04979064->PI3K Inhibits PF04979064->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting Transfer->Immunoblot Detection 7. Detection Immunoblot->Detection

Caption: Experimental workflow for Western blot analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitation in stock solution - Exceeded solubility limit- Improper storage- Gently warm the solution and sonicate to redissolve.- Ensure storage at the recommended temperature and protect from light.- Prepare a fresh stock solution if precipitation persists.
Low or no inhibition of PI3K/mTOR pathway in cell-based assays - Inactive compound- Insufficient concentration or treatment time- Cell line is resistant- Verify the storage conditions and age of the compound.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm that the chosen cell line has an active PI3K/mTOR pathway.
High background in Western blot - Insufficient blocking- Antibody concentration too high- Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations.
Inconsistent results in in vivo studies - Poor compound formulation and bioavailability- Variability in animal models- Ensure the compound is fully dissolved in the vehicle before administration.- Consider alternative formulations to improve solubility and stability.- Use a sufficient number of animals per group to account for biological variability.

References

Technical Support Center: Assessing PF-04979064 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064, specifically focusing on the assessment of its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: In rat pharmacokinetic (PK) studies, this compound demonstrated a robust profile with an oral bioavailability (F%) of 61%.[1][2][3] Key pharmacokinetic parameters from this study are summarized in the table below.

Q2: What are the known challenges that can affect the in vivo bioavailability of this compound?

A2: The development of this compound involved addressing several absorption, distribution, metabolism, and excretion (ADMET) issues.[2][4][5] Researchers should be aware of the following potential challenges:

  • Metabolic Clearance: The compound is metabolized by both Cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes, which can lead to high metabolic clearance.[2][4]

  • Solubility: Early analogs in the series exhibited poor solubility, which can limit oral absorption.[2] While this compound was optimized for better solubility, formulation can still be a critical factor.

  • Permeability: Poor permeability across the intestinal epithelium was another hurdle identified during the lead optimization process.[2][4]

Q3: What formulation strategies can be used to improve the oral absorption of this compound?

A3: While specific formulation details for the preclinical studies are not extensively published, general strategies for compounds with similar profiles include the use of solubility-enhancing excipients, lipid-based formulations, or nanotechnology approaches to improve dissolution and absorption.[6][7] For laboratory-scale studies, ensuring complete dissolution in the vehicle is crucial. A common starting point for many inhibitors is dissolving them in DMSO to create a concentrated stock, which is then diluted in an appropriate vehicle like PBS or physiological saline for in vivo administration.[1] Warming and sonication can aid in dissolving the compound.[3]

Q4: How does this compound's mechanism of action relate to its in vivo assessment?

A4: this compound is a potent dual inhibitor of PI3K and mTOR kinases.[1][3] When assessing its in vivo efficacy in tumor models, it is important to correlate the pharmacokinetic data with pharmacodynamic markers of target engagement, such as the phosphorylation status of downstream effectors like Akt and p70S6K.[8] This helps in understanding the exposure-response relationship.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or variable plasma concentrations after oral dosing Poor Solubility/Dissolution: The compound may not be fully dissolved in the dosing vehicle, leading to incomplete absorption.- Verify the solubility of this compound in your chosen vehicle. - Consider using co-solvents, surfactants, or other formulation aids to improve solubility. - Prepare fresh dosing solutions for each experiment and ensure homogeneity.
High First-Pass Metabolism: Rapid metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. This compound is a substrate for both CYP and AO enzymes.[2][4]- If technically feasible, conduct studies with co-administration of known inhibitors of relevant CYP or AO enzymes to probe the extent of first-pass metabolism. - Compare oral and intravenous administration to definitively calculate absolute bioavailability and understand the impact of first-pass metabolism.
Poor Permeability: The compound may not efficiently cross the intestinal epithelium.- Ensure the use of a consistent and appropriate animal model and experimental technique. - While difficult to modify in late-stage preclinical studies, this is a known characteristic that was optimized during the drug's design.[2]
Inconsistent results between studies Animal-to-Animal Variability: Differences in gastric pH, intestinal transit time, and enzyme expression can lead to variability.- Ensure animals are properly fasted before dosing to reduce variability in gastric emptying. - Use a sufficient number of animals per group to obtain statistically meaningful data.
Dosing Inaccuracy: Errors in dose preparation or administration can lead to significant variability.- Carefully validate dose preparation procedures. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Volume of Distribution (Vdss)5.23L/kg
Clearance (Cl)19.3mL/min/kg
Half-life (T1/2)1.85h
Oral Bioavailability (F%)61%

Data sourced from preclinical rat studies.[1][2][3]

Experimental Protocols

Methodology for a Typical In Vivo Bioavailability Study

This protocol provides a generalized workflow for assessing the oral bioavailability of this compound in a rodent model (e.g., rats).

  • Animal Model: Use male Sprague-Dawley or Wistar rats, typically weighing between 200-250g. Acclimatize the animals for at least one week before the experiment.

  • Housing and Diet: House animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Fast animals overnight (approximately 12-18 hours) before dosing, with continued access to water.

  • Dose Preparation:

    • Intravenous (IV) Formulation: Prepare a solution of this compound in a vehicle suitable for IV injection (e.g., a mixture of DMSO, PEG400, and saline). The final concentration of DMSO should be minimized.

    • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Divide animals into two groups: IV and PO.

    • IV Group: Administer the IV formulation via a tail vein injection. A typical dose might be 1-2 mg/kg.

    • PO Group: Administer the oral formulation via oral gavage. A typical dose might be 5-10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., saphenous vein or via a cannula) at predetermined time points.

    • Example time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data. This includes AUC (Area Under the Curve), Cl, Vdss, and T1/2.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

InVivo_Bioavailability_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase DosePrep Dose Formulation (IV and Oral) Dosing Dosing (IV and Oral Groups) DosePrep->Dosing AnimalPrep Animal Acclimatization & Fasting AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Result Determine F% and other PK Parameters PK_Analysis->Result Troubleshooting_Logic Start Low In Vivo Exposure Observed CheckSolubility Is the compound fully dissolved in the vehicle? Start->CheckSolubility CheckMetabolism Is first-pass metabolism a likely contributor? CheckSolubility->CheckMetabolism Yes Action_Reformulate Action: Reformulate (e.g., use co-solvents, change vehicle) CheckSolubility->Action_Reformulate No CheckPermeability Is poor permeability a known issue? CheckMetabolism->CheckPermeability No Action_IV_Study Action: Conduct IV study to calculate absolute F% and assess clearance CheckMetabolism->Action_IV_Study Yes CheckPermeability->Start No, re-evaluate experimental setup Action_Acknowledge Acknowledge as an inherent property of the compound CheckPermeability->Action_Acknowledge Yes

References

Validation & Comparative

A Comparative Analysis of PF-04979064 and PF-04691502: Dual PI3K/mTOR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two potent, ATP-competitive dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), PF-04979064 and PF-04691502. Developed for oncology research, these compounds target key nodes in the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action and Targeted Signaling Pathway

Both this compound and PF-04691502 are small molecule inhibitors that target the kinase activity of class I PI3K isoforms (α, β, δ, γ) and mTOR.[1] By simultaneously blocking these two crucial kinases, they aim to provide a more complete shutdown of the signaling pathway, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[3] The PI3K/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[4] Inhibition of this pathway can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[5]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound and PF-04691502.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibition of translation Inhibitor This compound PF-04691502 Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Diagram 1: PI3K/mTOR signaling pathway with inhibition sites.

Comparative Efficacy Data

This compound was developed as a structurally distinct back-up candidate to PF-04691502.[3][6] The following tables summarize the available quantitative data to compare their in vitro potency and in vivo efficacy.

In Vitro Kinase Inhibition
CompoundTargetKi (nM)
This compound PI3Kα0.13
PI3Kγ0.111
PI3Kδ0.122
mTOR1.42
PF-04691502 PI3Kα1.8
PI3Kβ2.1
PI3Kδ1.6
PI3Kγ1.9
mTOR16

Data for this compound sourced from Cheng et al., 2013.[3] Data for PF-04691502 sourced from Yuan et al., 2011.[1]

Cellular Potency: Inhibition of AKT Phosphorylation and Cell Proliferation
CompoundCell LineAssayIC50 (nM)
PF-04691502 BT20 (PIK3CA mutant)p-AKT (S473)3.8 - 20
SKOV3 (PIK3CA mutant)p-AKT (S473)3.8 - 20
U87MG (PTEN null)p-AKT (S473)3.8 - 20
BT20 (PIK3CA mutant)p-AKT (T308)7.5 - 47
SKOV3 (PIK3CA mutant)p-AKT (T308)7.5 - 47
U87MG (PTEN null)p-AKT (T308)7.5 - 47
BT20 (PIK3CA mutant)Cell Proliferation313
SKOV3 (PIK3CA mutant)Cell Proliferation188
U87MG (PTEN null)Cell Proliferation179

Data for PF-04691502 sourced from Yuan et al., 2011.[4] Comparable published data for this compound in these specific assays was not identified in the searched literature.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition
CompoundXenograft ModelDoseTumor Growth Inhibition (TGI)
This compound U87MG (Glioblastoma)40 mg/kg, QD88%
PF-04691502 U87MG (Glioblastoma)10 mg/kg, QD~70%
SKOV3 (Ovarian)10 mg/kg, QD~70%

Data for this compound sourced from Cheng et al., 2013.[3][7] Data for PF-04691502 sourced from Yuan et al., 2011 and other sources.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and PF-04691502.

In Vitro PI3K/mTOR Kinase Assay

This assay quantifies the ability of the compounds to inhibit the phosphorylation of substrates by PI3K and mTOR kinases.

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms and mTOR kinase are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

  • Reaction Mixture : The kinase reaction is typically performed in a buffer containing ATP, MgCl2, and the lipid substrate.

  • Inhibitor Addition : Serial dilutions of this compound or PF-04691502 are added to the reaction mixture.

  • Kinase Reaction : The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection : The product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected. This can be done using various methods, including radiometric assays with [γ-32P]ATP or non-radioactive methods that utilize fluorescently labeled PIP3 or antibodies specific to PIP3.

  • Data Analysis : The amount of product formed is measured, and the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., U87MG, SKOV3, BT20) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]

  • Compound Treatment : The cells are treated with various concentrations of this compound or PF-04691502 for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Incubation : The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Cell Proliferation Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with inhibitor (e.g., this compound) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Diagram 2: General workflow for an MTT cell proliferation assay.
Western Blot Analysis for Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6K, to confirm the on-target effects of the inhibitors.

  • Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6K Thr389) and total protein as a loading control.

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.[9]

In Vivo Xenograft Efficacy Study

Animal models are used to evaluate the anti-tumor activity of the compounds in a living organism.

  • Cell Implantation : Human cancer cells (e.g., U87MG) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[11]

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Mice are randomized into treatment groups and administered the vehicle control, this compound, or PF-04691502 orally at specified doses and schedules (e.g., once daily).[11]

  • Tumor Measurement : Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis : At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for p-AKT) to confirm target engagement.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Subcutaneous injection of human cancer cells into mice B 2. Tumor growth to palpable size A->B C 3. Randomization of mice into treatment groups B->C D 4. Daily oral administration of inhibitor or vehicle C->D E 5. Regular measurement of tumor volume D->E F 6. Euthanasia and tumor excision at study endpoint E->F G 7. Calculation of Tumor Growth Inhibition (TGI) F->G

Diagram 3: A simplified workflow for an in vivo xenograft study.

Conclusion

References

A Comparative Guide to PI3K Inhibitors: PF-04979064 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. PF-04979064 is a potent, ATP-competitive dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this pathway.[1][2] This guide provides a comprehensive comparison of this compound with other notable PI3K inhibitors, supported by experimental data to aid researchers in their drug development and discovery efforts.

Overview of PI3K Inhibitors

PI3K inhibitors can be broadly categorized into three main classes:

  • Pan-PI3K inhibitors: These compounds target all four Class I PI3K isoforms (α, β, γ, and δ).

  • Isoform-selective inhibitors: These agents are designed to target one or more specific PI3K isoforms, often with the goal of improving the therapeutic window by reducing off-target effects.

  • Dual PI3K/mTOR inhibitors: This class of inhibitors simultaneously targets both PI3K and mTOR, which can overcome feedback loops that may limit the efficacy of single-target agents.[1][3]

This compound falls into the category of dual PI3K/mTOR inhibitors, exhibiting potent and selective inhibition of both targets.[4][5]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and other representative PI3K inhibitors against Class I PI3K isoforms and mTOR. The data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), as reported in the literature.

Table 1: Dual PI3K/mTOR Inhibitors - In Vitro Potency (nM)

InhibitorPI3KαPI3KβPI3KγPI3KδmTORData Type
This compound 0.13N/A0.1110.1221.42Ki[4][6]
Gedatolisib (PF-05212384) 0.465.481.6IC50[1][7][8][9][10]
Voxtalisib (XL765) 39113943157IC50[3][11][12][13]

Table 2: Pan-PI3K Inhibitors - In Vitro Potency (nM)

InhibitorPI3KαPI3KβPI3KγPI3KδmTORData Type
Buparlisib (BKM120) 52166262116>1000IC50[14][15][16][17][18]
Pictilisib (GDC-0941) 333753580IC50[19][20][21][22][23]
Copanlisib (BAY 80-6946) 0.53.76.40.745IC50[24][25][26][27][28]

Table 3: Isoform-Selective PI3K Inhibitors - In Vitro Potency (nM)

InhibitorPI3KαPI3KβPI3KγPI3KδmTORData Type
Alpelisib (BYL719) 51200250290N/AIC50[29][30][31][32][33]
Taselisib (GDC-0032) 0.299.10.970.12N/AKi[34][35][36][37][38]

N/A: Not Applicable or data not available.

Signaling Pathway and Mechanism of Action

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival. Dual PI3K/mTOR inhibitors like this compound block this pathway at two critical nodes, leading to a more comprehensive inhibition of downstream signaling.

PI3K_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellProcess Cell Growth, Proliferation, Survival mTORC1->CellProcess Inhibitor This compound (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare PI3K inhibitors.

In Vitro Kinase Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms or mTOR.

  • Reagents and Materials: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase; phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate; [γ-³²P]ATP or [γ-³³P]ATP; kinase assay buffer; test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • The kinase reaction is initiated by adding the purified enzyme to a reaction mixture containing the lipid substrate, kinase buffer, and the test compound at various concentrations.

    • The reaction is started by the addition of [γ-³²P]ATP or [γ-³³P]ATP and incubated at room temperature for a specified time.

    • The reaction is stopped, and the phosphorylated lipid product is separated from the radioactive ATP, often by thin-layer chromatography (TLC) or through capture on a membrane or plate.

    • The amount of incorporated radioactivity in the product is quantified using a phosphorimager or scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of PI3K inhibitors on the growth and viability of cancer cell lines.

  • Reagents and Materials: Cancer cell lines of interest; complete cell culture medium; 96-well plates; test compounds; MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit; DMSO.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[39]

    • For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with DMSO, and the absorbance is read on a plate reader.

    • For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is read on a luminometer.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis of PI3K Pathway Inhibition

This technique is used to measure the levels of key phosphorylated proteins in the PI3K pathway to confirm target engagement and downstream signaling inhibition in cells.

  • Reagents and Materials: Cancer cell lines; test compounds; cell lysis buffer; primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), AKT, p-S6 Ribosomal Protein, S6); horseradish peroxidase (HRP)-conjugated secondary antibodies; chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the test compound at various concentrations for a specified time.

    • The cells are then lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies overnight.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated protein bands is normalized to the total protein levels to quantify the extent of pathway inhibition.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 96-well or 6-well plates) start->cell_culture treatment Treatment with PI3K Inhibitor (e.g., this compound) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Perform Assay incubation->assay proliferation_assay Cell Proliferation Assay (MTT / CellTiter-Glo) assay->proliferation_assay Viability western_blot Western Blot Analysis (p-AKT, p-S6) assay->western_blot Signaling data_analysis Data Analysis (IC50 determination, etc.) proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

A typical experimental workflow for evaluating PI3K inhibitors in vitro.

Conclusion

This compound is a highly potent dual PI3K/mTOR inhibitor with low nanomolar activity against PI3Kα, γ, and δ isoforms, as well as mTOR. Its dual-targeting mechanism offers the potential to overcome some of the resistance mechanisms observed with single-agent PI3K inhibitors. The comparative data presented in this guide highlights the diverse landscape of PI3K inhibitors, from broad-acting pan-inhibitors to highly specific isoform-selective agents. The choice of inhibitor for research or therapeutic development will depend on the specific biological context, including the genetic background of the cancer cells and the desired therapeutic outcome. The provided experimental protocols offer a foundation for the preclinical evaluation and comparison of these important targeted therapies.

References

A Researcher's Guide to Validating PF-04979064 Target Engagement in Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PF-04979064, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). We will explore this compound's performance alongside other notable dual PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.

This compound is a selective, ATP-competitive inhibitor of class I PI3K isoforms and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[1][2] Validating its engagement with these targets in a cellular context is paramount to understanding its mechanism of action and predicting its therapeutic efficacy. This guide will delve into various experimental approaches for this validation, from traditional downstream signaling analysis to more direct biophysical methods.

Comparative Analysis of Dual PI3K/mTOR Inhibitors

To provide a comprehensive overview, we compare this compound with other well-characterized dual PI3K/mTOR inhibitors: PF-04691502, Gedatolisib (PF-05212384), Omipalisib (GSK2126458), and Dactolisib (BEZ235). The following table summarizes their biochemical potencies.

CompoundPI3Kα (Ki/IC50, nM)PI3Kβ (Ki/IC50, nM)PI3Kγ (Ki/IC50, nM)PI3Kδ (Ki/IC50, nM)mTOR (Ki/IC50, nM)
This compound 0.13Not Reported0.1110.1221.42
PF-04691502 1.82.11.91.616
Gedatolisib 0.4Not Reported5.4Not Reported1.6
Omipalisib 0.0190.130.060.0240.18 (mTORC1), 0.3 (mTORC2)
Dactolisib 4755720.7

Note: The presented values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.

Experimental Methodologies for Target Engagement Validation

Validating target engagement can be approached through several methods, each with its own advantages and limitations. Below, we detail the protocols for key assays.

Western Blotting for Downstream Signaling Pathway Inhibition

This is the most common method to indirectly assess the target engagement of PI3K/mTOR inhibitors. By measuring the phosphorylation status of downstream effectors, researchers can infer the inhibitory activity of the compound on its upstream targets.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., BT20, U87MG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (S473), AKT, p-S6 (S235/236), S6, p-4EBP1 (T37/46), 4EBP1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT, S6, and 4EBP1 upon treatment with a PI3K/mTOR inhibitor indicates successful target engagement. For instance, this compound was shown to inhibit the phosphorylation of AKT (pS473) in U87MG tumor-bearing mice.[1]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a specific protein target in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.

Experimental Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target protein (e.g., PI3Kα or mTOR) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer and the test compound at various concentrations.

  • BRET Measurement: After a brief incubation, measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. The data is used to calculate the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2 Target_Engagement_Workflow Start Start: Select cell line and inhibitor concentrations TreatCells Treat cells with inhibitor or vehicle Start->TreatCells Assay Perform Target Engagement Assay TreatCells->Assay Western Western Blot for p-AKT, p-S6 Assay->Western Downstream Signaling CETSA CETSA Assay->CETSA Direct Binding (Thermal Shift) NanoBRET NanoBRET Assay->NanoBRET Direct Binding (BRET) Analysis Data Analysis: Quantify signal and determine IC50/EC50 Western->Analysis CETSA->Analysis NanoBRET->Analysis End End: Validate target engagement Analysis->End Assay_Comparison AssayPrinciple Assay Principle Readout Western Western Blot Measures phosphorylation of downstream effectors Band intensity (indirect) CETSA CETSA Measures ligand-induced thermal stabilization of the target protein Protein melting curve shift (direct) NanoBRET NanoBRET Measures displacement of a fluorescent tracer from a luciferase-tagged target BRET signal (direct, real-time)

References

PF-04979064 Demonstrates Synergistic Antitumor Effects in Combination with 5-Fluorouracil in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: The dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PF-04979064, has shown significant synergistic effects in enhancing the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in preclinical models of gastric cancer. These findings highlight the potential of this compound as a combination therapy partner to improve treatment outcomes for gastric cancer patients.

The synergistic activity of this compound and 5-FU was demonstrated in studies involving human gastric adenocarcinoma AGS cells and the undifferentiated HGC-27 gastric cancer cell line. The combination treatment resulted in a marked increase in the sensitivity of these cancer cells to 5-FU, leading to enhanced inhibition of cell proliferation and a significant increase in apoptosis (programmed cell death) compared to either agent used alone.[1]

The underlying mechanism for this synergy lies in the targeted action of this compound on the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently overactivated in various cancers, including gastric cancer, and plays a crucial role in cell growth, survival, and proliferation. By potently inhibiting both PI3K and mTOR, this compound effectively disrupts these survival signals, rendering the cancer cells more susceptible to the cytotoxic effects of 5-FU.[1]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and 5-FU was quantitatively assessed, revealing a significant reduction in the half-maximal inhibitory concentration (IC50) of 5-FU when used in combination with this compound.

Cell LineTreatmentIC50 (μM)Combination Index (CI)
AGS5-FU alone15.63-
5-FU + this compound (0.1 μM)8.91< 1
HGC-275-FU alone12.46-
5-FU + this compound (0.1 μM)7.12< 1

A Combination Index (CI) value of less than 1 indicates a synergistic effect between the two drugs.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Human gastric cancer cell lines AGS and HGC-27 were seeded in 96-well plates at a density of 5×10³ cells per well and cultured overnight. The cells were then treated with varying concentrations of this compound, 5-FU, or a combination of both for 48 hours. Following treatment, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO). The absorbance at 490 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated using GraphPad Prism software.

Apoptosis Analysis (Flow Cytometry)

AGS and HGC-27 cells were seeded in 6-well plates and treated with this compound, 5-FU, or the combination for 48 hours. After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions. The percentage of apoptotic cells was analyzed by flow cytometry.

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and 5-FU is rooted in the inhibition of the PI3K/AKT/mTOR signaling pathway, which ultimately leads to decreased cell proliferation and increased apoptosis.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 5-FU Action cluster_3 Cellular Outcomes PF04979064 This compound PI3K PI3K PF04979064->PI3K inhibits mTOR mTOR PF04979064->mTOR inhibits AKT AKT PI3K->AKT Downstream Downstream Effectors mTOR->Downstream AKT->Downstream Proliferation Cell Proliferation Downstream->Proliferation decreases Apoptosis Apoptosis Downstream->Apoptosis increases FU 5-Fluorouracil DNA_Synth DNA Synthesis FU->DNA_Synth inhibits DNA_Synth->Proliferation decreases DNA_Synth->Apoptosis increases

Caption: Mechanism of synergistic action between this compound and 5-FU.

The experimental workflow for evaluating the synergistic effects of this compound and 5-FU involved a series of in vitro assays to measure cell viability and apoptosis.

G start Start: Gastric Cancer Cell Lines (AGS, HGC-27) treatment Treatment with: - this compound alone - 5-FU alone - Combination start->treatment mtt Cell Proliferation Assay (MTT) treatment->mtt facs Apoptosis Assay (Flow Cytometry) treatment->facs western Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) treatment->western data Data Analysis: - IC50 Calculation - Combination Index - Apoptosis Percentage mtt->data facs->data western->data conclusion Conclusion: Synergistic Effect Confirmed data->conclusion

References

A Head-to-Head Comparison of mTOR Inhibition: PF-04979064 vs. Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mTOR inhibition is critical for advancing therapeutic strategies. This guide provides an objective comparison of two key mTOR inhibitors, PF-04979064 and rapamycin, supported by experimental data and detailed methodologies.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While both this compound and rapamycin target mTOR, they do so through fundamentally different mechanisms, leading to distinct biological outcomes.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a potent, ATP-competitive inhibitor that targets the kinase domain of mTOR. This direct inhibition affects both mTORC1 and mTORC2. Furthermore, this compound is a dual inhibitor, also targeting phosphoinositide 3-kinase (PI3K), a key upstream activator of the mTOR pathway. This dual action allows for a more comprehensive blockade of the PI3K/Akt/mTOR signaling axis.

Rapamycin , and its analogs (rapalogs), are allosteric inhibitors of mTORC1. Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the dissociation of raptor and subsequent inhibition of downstream signaling. Notably, mTORC2 is largely insensitive to acute rapamycin treatment, although chronic exposure can lead to its inhibition in some cell types.

Quantitative Comparison of Inhibitory Activity

The differing mechanisms of this compound and rapamycin are reflected in their inhibitory constants and cellular potencies.

ParameterThis compoundRapamycinReference
Target(s) PI3K, mTORC1, mTORC2mTORC1[1][2][3]
Mechanism ATP-competitive kinase inhibitorAllosteric inhibitor[3]
Ki (mTOR) 1.42 nMNot applicable (allosteric)[1][2]
Ki (PI3Kα) 0.13 nMNot applicable[1][2]
Typical IC50 (mTORC1 inhibition in cells) Low nanomolar range (inferred from similar dual inhibitors)~0.1 nM (cell-type dependent)[4]
Effect on p-Akt (S473) (mTORC2 substrate) InhibitionNo acute inhibition; potential for long-term inhibition[4]
Effect on p-S6K (T389) (mTORC1 substrate) Complete inhibitionPotent inhibition[4][5]
Effect on p-4E-BP1 (T37/46) (mTORC1 substrate) Complete inhibitionPartial or transient inhibition in some cell types[4][6][7]

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition for this compound and rapamycin within the PI3K/Akt/mTOR signaling pathway.

mTOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (mTOR, Rictor, mLST8) Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates mTORC2->Akt phosphorylates (S473) Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis FKBP12 FKBP12 FKBP12->mTORC1 allosteric inhibition Rapamycin Rapamycin Rapamycin->FKBP12 PF04979064 This compound PF04979064->PI3K inhibits PF04979064->mTORC1 inhibits PF04979064->mTORC2 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition sites of this compound and rapamycin.

Experimental Protocols

To quantitatively assess and compare the mTOR inhibitory activities of this compound and rapamycin, the following experimental protocols can be employed.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on mTOR kinase activity.

Methodology:

  • Preparation of active mTORC1: Immunoprecipitate mTORC1 from cultured cells (e.g., HEK293T) stimulated with growth factors (e.g., insulin) using an anti-Raptor antibody.

  • Kinase Reaction: Set up a reaction mixture containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), and ATP in a kinase buffer.

  • Inhibitor Treatment: Add serial dilutions of this compound or the pre-formed FKBP12-rapamycin complex to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 30 minutes.

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46) or by using a radiometric assay with [γ-³²P]ATP.

  • Data Analysis: Quantify the signal and calculate the IC50 value for each inhibitor.

Cellular Assay for mTORC1 and mTORC2 Inhibition (Western Blotting)

Objective: To measure the inhibition of downstream mTORC1 and mTORC2 signaling in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF7, PC3) and serum-starve overnight. Pre-treat the cells with a range of concentrations of this compound or rapamycin for 1-2 hours, followed by stimulation with a growth factor (e.g., IGF-1 or serum).

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against key signaling nodes, including p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, p-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH).

  • Visualization and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation for each downstream target.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the impact of mTOR inhibition on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or rapamycin for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for each compound.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for comparing the two inhibitors.

Comparison_Workflow Start Start Define_Inhibitors Define Inhibitors: - this compound (ATP-competitive) - Rapamycin (Allosteric) Start->Define_Inhibitors Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Define_Inhibitors->Biochemical_Assay Cellular_Assay Cellular Assay (Western Blot for p-targets) Define_Inhibitors->Cellular_Assay Functional_Assay Functional Assay (Cell Proliferation - MTT) Define_Inhibitors->Functional_Assay Data_Analysis Data Analysis and Comparison (IC50, Ki, Downstream Effects) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of this compound and rapamycin.

Conclusion

This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and cellular effects. This compound, as a dual PI3K/mTOR ATP-competitive inhibitor, offers a more complete blockade of the PI3K/Akt/mTOR pathway, affecting both mTORC1 and mTORC2. In contrast, rapamycin is a specific allosteric inhibitor of mTORC1, with its effects on some downstream targets being partial or cell-type dependent. For researchers, the choice between these inhibitors will depend on the specific biological question being addressed. For therapeutic development, the broader and more potent inhibition offered by ATP-competitive inhibitors like this compound may be advantageous in overcoming the resistance mechanisms associated with rapalogs.

References

A Comparative Analysis of PF-04979064 and BEZ235: Dual PI3K/mTOR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors: PF-04979064 and BEZ235 (Dactolisib). Both compounds have been investigated for their potential in cancer therapy due to their ability to simultaneously block two key nodes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2]

Executive Summary

This compound and BEZ235 are potent ATP-competitive inhibitors of all class I PI3K isoforms and mTOR kinase.[3][4] Preclinical studies have demonstrated their ability to inhibit tumor cell growth, induce cell cycle arrest, and promote apoptosis in various cancer models.[5][6][7] However, their clinical development trajectories have differed, with BEZ235 facing challenges related to toxicity and modest efficacy in some trials.[8] This guide synthesizes available preclinical and clinical data to offer a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Both this compound and BEZ235 are designed to inhibit the kinase activity of PI3K and mTOR by binding to their ATP-binding sites.[4][9] This dual inhibition is intended to overcome the feedback loops that can limit the efficacy of single-target inhibitors.[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation, Survival, Metabolism S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) PF_BEZ This compound BEZ235 PF_BEZ->PI3K PF_BEZ->mTORC2 PF_BEZ->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway with inhibitory targets of this compound and BEZ235.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and BEZ235, providing a basis for comparing their biochemical and cellular potencies.

Table 1: Biochemical Potency (Kinase Inhibition)

TargetThis compound (Ki, nM)BEZ235 (IC50, nM)
PI3Kα (p110α)0.13[3][6]4[4][10]
PI3Kβ (p110β)Not Reported75[4][10]
PI3Kγ (p110γ)0.111[3][6]5[4][10]
PI3Kδ (p110δ)0.122[3][6]7[4][10]
mTOR1.42[3][6]20.7[4][10]

Table 2: Cellular Activity (Cell Viability/Growth Inhibition)

Cell LineCancer TypeThis compound (IC50)BEZ235 (GI50/IC50)
AGSGastric AdenocarcinomaData not available in nMNot Reported
HGC-27Undifferentiated Gastric CancerData not available in nMNot Reported
PC3MProstate CancerNot Reported10-12 nM[4]
U87MGGlioblastomaNot Reported10-12 nM[4]
K562/A (Doxorubicin-resistant)Chronic Myelogenous LeukemiaNot Reported~100-200 nM[9]

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize PI3K/mTOR inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K and mTOR kinases.

General Protocol:

  • Reaction Setup: Kinase reactions are typically performed in 384-well plates.[4]

  • Components: Each reaction well contains the purified kinase (e.g., p110α, mTOR), a lipid substrate for PI3K (e.g., l-α-phosphatidylinositol) or a peptide substrate for mTOR, and ATP.[4]

  • Inhibitor Addition: The test compounds (this compound or BEZ235) are added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific duration (e.g., 60-120 minutes).[4]

  • Detection: The remaining ATP levels are quantified using a luminescence-based assay (e.g., Kinase-Glo). The signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 or Ki values are calculated by fitting the dose-response data to a suitable model.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Detection cluster_2 Analysis A Purified Kinase (PI3K or mTOR) E Incubate Reaction Mixture A->E B Substrate (Lipid or Peptide) B->E C ATP C->E D Test Compound (this compound or BEZ235) D->E F Add Detection Reagent (e.g., Kinase-Glo) E->F G Measure Luminescence F->G H Generate Dose-Response Curve G->H I Calculate IC50/Ki H->I

Figure 2: General workflow for a biochemical kinase inhibition assay.
Cell Viability Assay

Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.

General Protocol (MTT/MTS Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or BEZ235 for a specified period (e.g., 48-72 hours).[4][9]

  • Reagent Addition: A tetrazolium salt solution (MTT, MTS, or similar) is added to each well.[12]

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.[12]

  • Solubilization (for MTT): If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 or GI50 values are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[5][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The compounds are administered (e.g., orally) at specified doses and schedules.[5][13]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[14]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare treatment groups.

Discussion and Conclusion

Both this compound and BEZ235 demonstrate potent dual inhibition of the PI3K/mTOR pathway. Based on the available Ki and IC50 values, this compound appears to be a more potent inhibitor of the PI3K isoforms and mTOR in biochemical assays compared to BEZ235.[3][4][6][10]

Preclinical studies have shown that both compounds can inhibit the proliferation of various cancer cell lines and suppress tumor growth in xenograft models.[5][6][15] For instance, this compound has shown efficacy in gastric cancer models, where it also enhanced the sensitivity of cancer cells to standard chemotherapy.[6][7] Similarly, BEZ235 has demonstrated anti-tumor activity in models of breast cancer, glioblastoma, and pancreatic cancer.[5][13]

However, the clinical development of BEZ235 has been hampered by its toxicity profile and limited clinical efficacy in some studies.[8] This highlights the challenge of translating potent preclinical activity into clinical benefit. The clinical development status of this compound is less publicly documented.

References

Overcoming Drug Resistance: A Comparative Analysis of PF-04979064 and Other PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Activity of PF-04979064 in Resistant Cancer Cell Lines

The development of resistance to standard chemotherapy and targeted agents remains a significant hurdle in cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, often contributing to drug resistance. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome this resistance by simultaneously blocking two key nodes in this pathway. This guide provides a comparative analysis of this compound, a potent dual PI3K/mTOR inhibitor, and other notable inhibitors in the context of resistant cancer cell lines.

This compound: Enhancing Chemosensitivity in Gastric Cancer

This compound has demonstrated significant activity in preclinical models, particularly in enhancing the efficacy of conventional chemotherapy in resistant settings. A key study investigated its effects in human gastric cancer cell lines, AGS and HGC-27, in combination with the commonly used chemotherapeutic agent 5-fluorouracil (5-FU).

The combination of this compound and 5-FU exhibited a synergistic effect in inhibiting the proliferation of both AGS and HGC-27 gastric cancer cells.[1] This suggests that this compound can re-sensitize cancer cells to conventional chemotherapy, potentially overcoming acquired resistance.

Comparative Performance of Dual PI3K/mTOR Inhibitors in Resistant Cell Lines

While direct head-to-head studies of this compound against other dual PI3K/mTOR inhibitors in the same resistant cell line models are limited, we can objectively compare their performance based on available data from studies investigating their efficacy in various resistant cancer types.

InhibitorCancer TypeResistant ModelKey Findings
This compound Gastric Cancer5-FU combinationMarkedly increased the sensitivity of gastric cancer cells to 5-FU.[1]
Dactolisib (BEZ235) Ovarian & Pancreatic CancerDoxorubicin-resistant (ABCB1 overexpression)Reversed doxorubicin resistance by increasing intracellular drug accumulation.[2][3]
Tamoxifen-resistant Breast CancerTamoxifen-resistant MCF-7 sub-linesActed mainly by inducing cell cycle arrest; did not show hypersensitivity in resistant lines.[4][5]
Gedatolisib (PF-05212384) Breast CancerPalbociclib (CDK4/6 inhibitor) combinationShowed promising efficacy in patients pretreated with CDK4/6 inhibitors.[6]
Various Solid TumorsHigh ABCB1 activityABCB1 inhibitor enhanced the anti-proliferative activity of gedatolisib in resistant cell lines.[7]
Voxtalisib (XL765) Non-Hodgkin Lymphoma & CLLRelapsed or refractoryShowed clinical activity in relapsed/refractory lymphoma and CLL.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these inhibitors is the dual blockade of PI3K and mTOR, leading to the downstream inhibition of AKT, S6 ribosomal protein, and 4EBP1.[8] This comprehensive pathway inhibition can overcome feedback loops that may limit the efficacy of single-agent inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound & Alternatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway with inhibition points.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing cell viability after treatment with this compound or alternative inhibitors. Specific cell seeding densities and incubation times should be optimized for each cell line.

Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of inhibitor(s) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddReagent Add MTT or CCK-8 reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 Readout Measure absorbance Incubate3->Readout

Figure 2: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors, alone or in combination with a cytotoxic agent (e.g., 5-FU, doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following inhibitor treatment.

Methodology:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential in overcoming resistance to conventional chemotherapy, as evidenced by its ability to sensitize gastric cancer cells to 5-FU. While direct comparative data is still emerging, the available evidence suggests that dual PI3K/mTOR inhibitors as a class are a valuable tool in the fight against drug-resistant cancers. The choice of a specific inhibitor may depend on the cancer type, the underlying resistance mechanism, and the combination therapy strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach.

References

In-Depth Selectivity Analysis of the Dual PI3K/mTOR Inhibitor PF-04979064

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Cross-Reactivity of PF-04979064

This compound is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a detailed comparison of the cross-reactivity profile of this compound against a panel of other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

Potency and Selectivity Profile

This compound demonstrates high affinity for its primary targets. The inhibitor exhibits Ki values of 0.13 nM, 0.111 nM, and 0.122 nM for PI3Kα, PI3Kγ, and PI3Kδ, respectively, and a Ki of 1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR underscores its intended dual-inhibitor activity.

To assess its selectivity, this compound was screened against a panel of 36 other kinases at a concentration of 1 µM. The results of this screening demonstrated a high degree of selectivity, with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target profile at this concentration.[1]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.

Kinase TargetInhibition Constant (Ki)Percent Inhibition @ 1 µM
Primary Targets
PI3Kα0.13 nMNot Applicable
PI3Kγ0.111 nMNot Applicable
PI3Kδ0.122 nMNot Applicable
mTOR1.42 nMNot Applicable
Off-Target Kinase Panel
Representative KinasesNot Determined<25%

Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly detailed but is reported as being collectively less than 25% at a 1 µM concentration.[1]

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its therapeutic effect by inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates the pathway and the points of inhibition by this compound.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Survival Downstream_Effectors->Cell_Growth PF04979064_PI3K This compound PF04979064_PI3K->PI3K PF04979064_mTOR This compound PF04979064_mTOR->mTORC1 PF04979064_mTOR->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Experimental Protocols

The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. A general methodology for such an assay is described below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other test compounds) serially diluted in DMSO

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

  • Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted this compound, the purified kinase, and the kinase-specific substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and background (no kinase).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based ADP detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies specific to the phosphorylated substrate to measure the extent of the reaction. Common platforms include HTRF® and LanthaScreen®.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

This guide provides a comprehensive overview of the cross-reactivity profile of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development. The high potency and selectivity of this compound for the PI3K/mTOR pathway make it a valuable tool for investigating the roles of this critical signaling cascade in health and disease.

References

Evaluating PF-04979064 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of PF-04979064, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. While direct comparative data for this compound in patient-derived xenograft (PDX) models is not publicly available, this document summarizes its efficacy in a cell line-derived xenograft model and presents a comparison with other key PI3K/mTOR inhibitors evaluated in various PDX models. This guide aims to provide a valuable resource for researchers in oncology and drug development by contextualizing the available data for these targeted agents.

Introduction to this compound and the PI3K/mTOR Pathway

This compound is a small molecule inhibitor that simultaneously targets PI3K and mTOR, two key kinases in a signaling pathway crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway.

Efficacy of this compound in a Xenograft Model

Table 1: In Vivo Efficacy of this compound in a U87MG Xenograft Model

CompoundDose and ScheduleTumor ModelOutcome
This compound40 mg/kg, once dailyU87MG (cell line-derived)88% tumor growth inhibition (TGI)

This data indicates that this compound exhibits significant anti-tumor efficacy in a preclinical model of glioblastoma.

Comparative Efficacy of Alternative PI3K/mTOR Inhibitors in Patient-Derived Xenografts

To provide a broader context for the potential of dual PI3K/mTOR inhibition, this section details the efficacy of other inhibitors in this class that have been evaluated in various patient-derived xenograft models.

Gedatolisib (PF-05212384) and PF-04691502 in Ovarian Cancer PDX Models

A study directly compared the anti-tumor activity of two dual PI3K/mTOR inhibitors, Gedatolisib and PF-04691502, in a panel of six patient-derived ovarian cancer xenograft models[1].

Table 2: Comparative Efficacy of Gedatolisib and PF-04691502 in Ovarian Cancer PDX Models

CompoundDose and SchedulePDX ModelOutcomeBiomarker Modulation
Gedatolisib (PF-05212384)25 mg/kg, i.v., twice weeklyPanel of 6 Ovarian Cancer PDXsTumor stasis during treatmentReduced p-S6 and p-AKT
PF-0469150210 mg/kg, p.o., dailyPanel of 6 Ovarian Cancer PDXsTumor stasis during treatmentReduced p-S6 and p-AKT

Both compounds demonstrated anti-tumor activity across all tested ovarian cancer PDX models, inducing tumor stasis during the treatment period[1]. The inhibition of downstream biomarkers, phospho-S6 (a readout of mTOR activity) and phospho-AKT (a readout of PI3K activity), confirmed target engagement in vivo[1].

Gedatolisib in Philadelphia Chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) PDX Models

Gedatolisib has also shown potent efficacy in patient-derived xenograft models of Ph-like ALL, both as a single agent and in combination with other targeted therapies[2].

Table 3: Efficacy of Gedatolisib in Ph-like ALL PDX Models

TreatmentPDX ModelOutcome
Gedatolisib (monotherapy)CRLF2/JAK-mutant Ph-like ALLNear eradication of leukemia (mean 92.2% reduction vs. vehicle) and prolonged survival
Gedatolisib + RuxolitinibCRLF2/JAK-mutant Ph-like ALLSuperior inhibition of ALL proliferation compared to either single agent
Gedatolisib + DasatinibABL/PDGFR-mutant Ph-like ALLSuperior efficacy compared to single agents

These findings highlight the potential of Gedatolisib in hematological malignancies and the promise of combination therapies.

Dactolisib (BEZ235) in RAS-Mutant Colorectal Carcinoma PDX Models

The dual PI3K/mTOR inhibitor Dactolisib (BEZ235) was evaluated in patient-derived xenografts of RAS-mutant metastatic colorectal cancer, a patient population with limited treatment options[3].

Table 4: Efficacy of Dactolisib (BEZ235) in RAS-Mutant Colorectal Carcinoma PDX Models

TreatmentPDX ModelOutcome (at 3 weeks)
Dactolisib (monotherapy)RAS-mutant mCRC42.5% Disease Control Rate (DCR)
Dactolisib + AZD6244 (MEK inhibitor)RAS-mutant mCRC70% Disease Control Rate (DCR)

The combination of PI3K/mTOR and MEK inhibition resulted in a higher rate of disease stabilization compared to Dactolisib alone, suggesting a synergistic effect in this challenging cancer subtype[3].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized methodologies for key experiments cited in this guide, based on established practices for patient-derived xenograft studies.

Establishment of Patient-Derived Xenografts (PDX)
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium (e.g., DMEM/F-12 with antibiotics) on ice.

  • Implantation: The tumor tissue is minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). Matrigel may be used to support initial tumor growth.

  • Tumor Growth and Passaging: Mice are monitored regularly for tumor growth. Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested. A portion of the tumor is cryopreserved for future use, another portion is fixed for histopathological analysis, and the remainder is passaged into new cohorts of mice for expansion.

  • Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and RNA expression analysis.

In Vivo Efficacy Studies
  • Animal Cohorts: Once a PDX line is established and expanded, mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Drug Administration: The investigational drug (e.g., this compound or comparators) is administered to the treatment groups according to the specified dose and schedule (e.g., oral gavage, intravenous injection). The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

  • Biomarker Analysis: At the end of the study, or at specified time points, tumors may be harvested for biomarker analysis (e.g., Western blotting or immunohistochemistry for p-S6, p-AKT) to confirm target engagement.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation |-- PF04979064 This compound PF04979064->PI3K inhibits PF04979064->mTORC1 inhibits PF04979064->mTORC2 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory action of this compound.

PDX_Workflow Patient Patient Tumor Implantation Implantation into Immunodeficient Mice Patient->Implantation P0 Passage 0 (P0) Implantation->P0 Expansion Tumor Expansion (P1, P2, Pn...) P0->Expansion Cryopreservation Cryopreservation Expansion->Cryopreservation Characterization Molecular & Histological Characterization Expansion->Characterization Efficacy_Study Efficacy Study Cohorts Expansion->Efficacy_Study Treatment Treatment vs. Control Efficacy_Study->Treatment Analysis Tumor Measurement & Data Analysis Treatment->Analysis

Caption: A generalized workflow for the establishment and use of patient-derived xenografts.

Conclusion

This compound demonstrates significant preclinical anti-tumor activity as a dual PI3K/mTOR inhibitor. While direct comparative efficacy data in patient-derived xenograft models are currently lacking, the promising results from a cell line-derived xenograft model, in conjunction with the demonstrated efficacy of other dual PI3K/mTOR inhibitors in various PDX models, underscore the therapeutic potential of this class of agents. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable framework for researchers to design and interpret future preclinical studies aimed at further evaluating the efficacy of this compound and other PI3K/mTOR inhibitors in clinically relevant cancer models. Further studies are warranted to directly compare the efficacy of this compound with other dual and isoform-specific PI3K inhibitors in well-characterized patient-derived xenograft models across a range of cancer types.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-04979064: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-04979064, a potent PI3K/mTOR dual kinase inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guide provides a comprehensive operational plan based on established best practices for the disposal of hazardous research chemicals.

Immediate Safety and Handling Precautions:

Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary for Handling and Storage:

To minimize waste and ensure the stability of the compound, proper storage is essential. The following table summarizes key storage and handling information for this compound, compiled from various supplier data sheets.[1][2][3][4][5]

ParameterSolid FormIn Solvent (e.g., DMSO)
Storage Temperature -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[3][4]-80°C for up to 1 year.[1]
Storage Conditions Dry, dark environment.[3][4]Aliquot to avoid repeated freeze-thaw cycles.[2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[3]Shipped with blue ice for evaluation samples.[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most research chemicals, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain, in regular trash, or by evaporation.[6]

1. Waste Identification and Segregation:

  • Unused Compound: Any unwanted or expired solid this compound is considered hazardous waste.

  • Solutions: Solutions of this compound in solvents like DMSO are to be treated as hazardous chemical waste.

  • Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste.[7]

2. Waste Collection and Containerization:

  • Solid Waste: Dispose of the original manufacturer's container with the unused solid chemical.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[8][9] Do not overfill the container.

  • Contaminated Labware: Double-bag all contaminated disposable items in clear plastic bags to allow for visual inspection.[8]

3. Labeling of Hazardous Waste:

  • Immediately affix a "Danger – Hazardous Waste" label to any container used for collecting this compound waste.[8][10]

  • The label must include the full chemical name ("this compound"), the solvent used (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.

4. Storage of Hazardous Waste:

  • Designate a specific, secure area within the laboratory for the storage of hazardous waste, away from general lab traffic.[8]

  • All liquid waste containers must be placed in secondary containment, such as a plastic bin or tub, to prevent spills.[6][10]

  • Segregate the this compound waste from incompatible materials.[6]

5. Disposal of Empty Containers:

  • To be considered non-hazardous, empty containers of this compound must be triple-rinsed.[9]

  • The first rinse should be with a suitable solvent (e.g., DMSO) capable of dissolving the compound, and this rinsate must be collected as hazardous waste.[9]

  • Subsequent rinses can be with water, and this rinsate should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, the labels on the container must be defaced or removed before disposal as regular solid waste.[6]

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Do not allow hazardous waste to accumulate in the laboratory.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Waste Storage cluster_disposal Final Disposal Unused this compound Unused this compound Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Unused this compound->Collect in Labeled Hazardous Waste Container This compound Solutions This compound Solutions This compound Solutions->Collect in Labeled Hazardous Waste Container Contaminated Labware Contaminated Labware Double-bag & Label Double-bag & Label Contaminated Labware->Double-bag & Label Store in Designated Area with Secondary Containment Store in Designated Area with Secondary Containment Collect in Labeled Hazardous Waste Container->Store in Designated Area with Secondary Containment Double-bag & Label->Store in Designated Area with Secondary Containment EHS Pickup EHS Pickup Store in Designated Area with Secondary Containment->EHS Pickup

Caption: Logical workflow for the safe disposal of this compound and related waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.

References

Essential Safety and Handling of PF-04979064: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like PF-04979064 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

This compound is a highly potent and selective dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), critical kinases in a signaling pathway often dysregulated in cancer.[1][2][3] Due to its potency, this compound requires stringent handling procedures to minimize exposure risk to laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and waste disposal plans.

I. Personal Protective Equipment (PPE)

Given that this compound is a potent compound, and is often handled as a powder and in a dimethyl sulfoxide (DMSO) solution, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE for various handling procedures.

Task Required PPE Rationale
Handling Solid Compound (Weighing, Aliquoting) - Disposable Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields or Face Shield- N95 or higher-rated RespiratorProtects against inhalation of fine particles and skin contact with the potent powder.
Preparing Solutions (Dissolving in DMSO) - Disposable Lab Coat- Double Nitrile Gloves (or Butyl rubber gloves for prolonged DMSO contact)- Safety Goggles with Side Shields or Face ShieldDMSO can facilitate skin absorption of other chemicals; appropriate gloves and eye protection are essential.
Cell Culture and In Vitro Assays - Disposable Lab Coat- Nitrile Gloves- Safety GlassesStandard laboratory practice to prevent contamination and minimal exposure to diluted compound.
In Vivo Animal Studies - Disposable Lab Coat or Gown- Nitrile Gloves- Safety Glasses- Surgical MaskProtects against splashes and aerosols during administration.
Spill Cleanup - Disposable Gown- Double Nitrile or Butyl Rubber Gloves- Safety Goggles and Face Shield- N95 or higher-rated RespiratorProvides maximum protection during cleanup of the potent compound, whether in solid or liquid form.
Waste Disposal - Disposable Lab Coat- Heavy-duty Nitrile or Butyl Rubber Gloves- Safety GogglesProtects against splashes and contact with contaminated waste.
II. Experimental Protocols: Safe Handling Procedures

Adherence to a strict, step-by-step protocol is critical when working with this compound. The following workflow outlines the key stages of handling, from receiving to disposal.

A. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage of Solid Compound: Store the solid compound in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[4]

  • Storage of Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1][2]

B. Preparation of Stock Solution (in DMSO)

  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • PPE: Wear a disposable lab coat, double nitrile gloves, and safety goggles. An N95 respirator is recommended when handling the powder.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.[4][5] If solubility is an issue, gentle warming (to 37°C) or sonication in an ultrasonic bath can aid dissolution.[5]

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.

C. Dilution for Experiments

  • Working in a Hood: Perform all dilutions of the DMSO stock solution in a chemical fume hood or biosafety cabinet.

  • PPE: Wear a lab coat, nitrile gloves, and safety glasses.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate sterile medium or buffer.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

A. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound, including media from cell culture experiments, should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.[6]

  • Sharps: Needles and syringes used for in vivo studies should be disposed of in a designated sharps container for hazardous chemical waste.

B. Disposal Procedures

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents (this compound, DMSO).

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[6]

  • DMSO Considerations: Waste containing DMSO should be treated as a hazardous organic solvent waste.[7]

IV. Emergency Procedures

A. Spills

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and your supervisor.

  • PPE: Don appropriate PPE before attempting to clean the spill, including a disposable gown, double gloves, goggles, and a respirator.

  • Containment: For small spills, use an absorbent material to contain the liquid. For solid spills, carefully wipe the area with a damp cloth to avoid generating dust.

  • Cleanup: Clean the spill area with soap and water.

  • Disposal: Collect all cleanup materials in a sealed hazardous waste bag for disposal.

B. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound if available.

Visualized Workflow and Signaling Pathway

To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound (in ventilated enclosure) dissolve Dissolve in DMSO (in fume hood) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute to Working Concentration (in biosafety cabinet) store->dilute invitro In Vitro Assays dilute->invitro invivo In Vivo Studies dilute->invivo collect_solid Collect Contaminated Solids invitro->collect_solid collect_liquid Collect Liquid Waste invitro->collect_liquid invivo->collect_solid invivo->collect_liquid dispose Dispose as Hazardous Waste (via EHS) collect_solid->dispose collect_liquid->dispose

Figure 1. A workflow diagram illustrating the key stages of handling this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates PF04979064 This compound PF04979064->PI3K PF04979064->mTORC1 PF04979064->mTORC2

Figure 2. The PI3K/AKT/mTOR signaling pathway with inhibition by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04979064
Reactant of Route 2
PF-04979064

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。